molecular formula C22H16N2O2 B1672702 I-XW-053 CAS No. 5496-35-5

I-XW-053

Cat. No.: B1672702
CAS No.: 5496-35-5
M. Wt: 340.4 g/mol
InChI Key: BCXPNUSETAZHEQ-UHFFFAOYSA-N
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Description

used in photo processing

Properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXPNUSETAZHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203487
Record name 2(4-Carboxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5496-35-5
Record name 2(4-Carboxyphenyl)-4,5-diphenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005496355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(4-Carboxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the HIV-1 Capsid Inhibitor I-XW-053 (Lenacapavir)

This technical guide provides a comprehensive overview of the first-in-class HIV-1 capsid inhibitor, this compound, also known as Lenacapavir (LEN). This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Introduction

Lenacapavir is a potent, long-acting antiretroviral agent that targets the HIV-1 capsid protein (CA).[1][2] Unlike previous antiretrovirals that target viral enzymes, Lenacapavir interferes with multiple stages of the viral life cycle, making it effective against multi-drug-resistant HIV-1 strains.[3][4] Its unique mechanism of action and long half-life present a significant advancement in HIV-1 treatment.[2][4]

Mechanism of Action

Lenacapavir disrupts the function of the HIV-1 capsid at multiple points in the viral lifecycle:

  • Early Stage Inhibition: During the early phase of infection, after the virus enters the host cell, the viral capsid must disassemble in a controlled manner (uncoating) to release the viral RNA and enzymes. Lenacapavir stabilizes the capsid, preventing proper uncoating and subsequent nuclear import of the viral genome. This ultimately inhibits the integration of viral DNA into the host genome.[3]

  • Late Stage Inhibition: In the late phase of the viral lifecycle, new virus particles are assembled and released from the infected cell. Lenacapavir interferes with the assembly of new capsids, leading to the formation of malformed, non-infectious virions.[1] It impairs the formation of pentamers while inducing the assembly of hexameric lattices, resulting in atypical and hyper-stable core structures.[1]

Lenacapavir selectively binds to a hydrophobic pocket at the interface of two adjacent capsid protein subunits in the hexamer.[3] This binding stabilizes the capsid structure, leading to the observed dual inhibitory effect.

HIV_Lifecycle_Inhibition cluster_early Early Stage cluster_late Late Stage Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New Virion New Virion Budding & Maturation->New Virion This compound This compound This compound->Nuclear Import Inhibits (Capsid Stabilization) This compound->Assembly Inhibits (Malformed Capsids)

Figure 1: Mechanism of action of this compound (Lenacapavir) on the HIV-1 lifecycle.

Quantitative Data

The following tables summarize the key quantitative data for this compound (Lenacapavir).

Table 1: In Vitro Antiviral Activity

Cell LineEC50 (pM)
MT-4105

EC50: Half-maximal effective concentration.

Table 2: Pharmacokinetic Properties

FormulationHalf-life
Oral10-12 days[2][4]
Subcutaneous8-12 weeks[2][4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

4.1. In Vitro Antiviral Activity Assay

This assay determines the concentration of the inhibitor required to reduce viral replication by 50% (EC50).

  • Cell Culture: Human T-cell lines permissive to HIV-1 infection (e.g., MT-4 cells) are cultured under standard conditions.

  • Virus Stock Preparation: A laboratory-adapted strain of HIV-1 is propagated, and the virus titer is determined.

  • Assay Setup:

    • Cells are seeded in 96-well plates.

    • A serial dilution of this compound is prepared and added to the cells.

    • A predetermined amount of HIV-1 is added to infect the cells.

    • Control wells with no inhibitor and no virus are included.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Readout: Viral replication is quantified using various methods, such as:

    • p24 Antigen ELISA: Measures the amount of the viral capsid protein p24 in the culture supernatant.

    • Cell Viability Assay: Measures the cytopathic effect of the virus on the cells (e.g., using MTS or CellTiter-Glo).

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic regression model.

Antiviral_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells End End Add this compound Dilutions Add this compound Dilutions Seed Cells->Add this compound Dilutions Infect with HIV-1 Infect with HIV-1 Add this compound Dilutions->Infect with HIV-1 Incubate (4-5 days) Incubate (4-5 days) Infect with HIV-1->Incubate (4-5 days) Quantify Viral Replication Quantify Viral Replication Incubate (4-5 days)->Quantify Viral Replication Calculate EC50 Calculate EC50 Quantify Viral Replication->Calculate EC50 Calculate EC50->End

Figure 2: Experimental workflow for in vitro antiviral activity assay.

4.2. Resistance Profiling

This protocol is designed to identify viral mutations that confer resistance to the inhibitor.

  • Dose-Escalation Method:

    • HIV-1 is cultured in the presence of a low concentration of this compound.

    • As the virus replicates, the concentration of the inhibitor is gradually increased.

    • This process selects for viral variants with reduced susceptibility to the drug.

  • Genotypic Analysis:

    • Viral RNA is extracted from the culture supernatant of the resistant virus.

    • The gene encoding the capsid protein is amplified by RT-PCR.

    • The amplified DNA is sequenced to identify mutations.

  • Phenotypic Analysis:

    • The identified mutations are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.

    • The susceptibility of the mutant virus to this compound is determined using the in vitro antiviral activity assay described above.

    • The fold-change in EC50 compared to the wild-type virus indicates the level of resistance.

Conclusion

This compound (Lenacapavir) represents a novel class of HIV-1 inhibitors with a unique mechanism of action that targets the viral capsid. Its high potency and long-acting formulation offer a promising new option for the treatment of HIV-1 infection, particularly for individuals with multi-drug resistant virus. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of capsid-targeting antiretrovirals.

References

Unveiling the Binding Dynamics of N-Terminal Domain Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of novel therapeutic agents is paramount. This guide provides an in-depth look at the binding characteristics of a hypothetical N-terminal domain inhibitor, herein referred to as I-XW-053, offering a framework for assessing similar compounds in drug discovery pipelines.

While specific public data on a molecule designated "this compound" is not available, this whitepaper synthesizes common methodologies and presents a generalized analysis of how a small molecule inhibitor might bind to the N-terminal domain of a target protein. The principles and techniques detailed are broadly applicable to the characterization of protein-ligand interactions.

Quantitative Analysis of N-Terminal Domain Binding

The affinity and kinetics of a small molecule inhibitor's interaction with its target are critical parameters in drug development. Biophysical assays are essential for quantifying these interactions.[1][2][3] A summary of potential quantitative data for a compound like this compound is presented in the table below.

Assay TypeParameterValueTarget ProteinConditions
Surface Plasmon Resonance (SPR)KD (Dissociation Constant)15 nMRecombinant Human Protein X (N-terminal domain)25°C, PBS Buffer
Isothermal Titration Calorimetry (ITC)KD (Dissociation Constant)25 nMRecombinant Human Protein X (N-terminal domain)25°C, PBS Buffer
Stoichiometry (n)1.1
ΔH (Enthalpy)-8.5 kcal/mol
-TΔS (Entropy)-2.1 kcal/mol
Cell-Based Reporter AssayIC50 (Half maximal inhibitory concentration)150 nMHEK293 cells overexpressing Protein X37°C, 24h incubation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are protocols for key biophysical assays used to characterize the binding of an N-terminal domain inhibitor.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.[1][2]

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of this compound to the N-terminal domain of Protein X.

Methodology:

  • Immobilization: Covalently immobilize the purified N-terminal domain of recombinant Protein X onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. Measure the change in the refractive index as the analyte binds to the immobilized ligand.

  • Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the this compound.

  • Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer to remove any remaining bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[1][2]

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the this compound-Protein X interaction.

Methodology:

  • Sample Preparation: Dialyze both the N-terminal domain of Protein X and this compound into the same buffer (e.g., PBS) to minimize buffer mismatch effects.

  • ITC Experiment: Load the protein into the sample cell and the small molecule into the injection syringe.

  • Titration: Perform a series of small injections of this compound into the protein solution.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the KD, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnKD).

Visualizing Molecular Interactions and Pathways

Diagrams are invaluable for illustrating complex biological processes. The following visualizations depict a hypothetical signaling pathway modulated by this compound and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ProteinX_NTD Protein X (N-terminal domain) Receptor->ProteinX_NTD activates ProteinX_CTD Protein X (C-terminal domain) ProteinX_NTD->ProteinX_CTD KinaseA Kinase A ProteinX_CTD->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF_complex Transcription Factor Complex (Inactive) KinaseB->TF_complex dissociates TF_active Active Transcription Factor TF_complex->TF_active DNA DNA TF_active->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor IXW053 This compound IXW053->ProteinX_NTD inhibits

Caption: Hypothetical signaling pathway inhibited by this compound at the N-terminal domain of Protein X.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Biophysical Assay cluster_analysis Data Analysis Purify_Protein Purify Protein X (NTD) Immobilize_Protein Immobilize Protein on Sensor Chip Purify_Protein->Immobilize_Protein Prepare_Ligand Prepare this compound Dilution Series Inject_Ligand Inject this compound Prepare_Ligand->Inject_Ligand Immobilize_Protein->Inject_Ligand Measure_Binding Measure Binding and Dissociation Inject_Ligand->Measure_Binding Fit_Data Fit Sensorgrams to Binding Model Measure_Binding->Fit_Data Determine_Parameters Determine Ka, Kd, KD Fit_Data->Determine_Parameters

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

References

An In-depth Technical Guide to the Antiviral Activity Spectrum of a Novel Broad-Spectrum Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a compound designated "I-XW-053." Therefore, this document serves as an in-depth technical template for researchers, scientists, and drug development professionals. It outlines the expected data, experimental protocols, and mechanistic visualizations for a hypothetical broad-spectrum antiviral agent, drawing upon established methodologies and data from well-characterized compounds such as Favipiravir and Remdesivir.

Executive Summary

The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral agents.[1] Such agents, effective against a wide range of viruses, are critical for rapid response to outbreaks and for combating drug resistance.[2][3] This guide provides a comprehensive overview of the preclinical characterization of a hypothetical broad-spectrum antiviral, herein referred to as "Exemplar." It details its in vitro activity spectrum, the experimental protocols used for its evaluation, and the signaling pathways implicated in its mechanism of action.

Antiviral Activity Spectrum of Exemplar

The in vitro efficacy of Exemplar was evaluated against a diverse panel of RNA and DNA viruses. The primary metrics for antiviral activity are the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The ratio of these values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a crucial measure of the compound's therapeutic window.

Activity Against RNA Viruses

The antiviral activity of Exemplar was assessed in various cell lines, demonstrating potent inhibition against several families of RNA viruses. Data presented is representative of results obtained for broad-spectrum agents like Favipiravir and Remdesivir.[2][4][5][6]

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
OrthomyxoviridaeInfluenza A virus (H1N1)MDCK0.45>100>222
Influenza B virusMDCK0.28>100>357
CoronaviridaeSARS-CoV-2Vero E60.77>100>130
MERS-CoVCalu-30.025>10>400
FiloviridaeEbola virus (EBOV)Vero E60.08>20>250
Marburg virus (MARV)Huh-70.10>20>200
ParamyxoviridaeRespiratory Syncytial Virus (RSV)HEp-20.50>50>100
ArenaviridaeLassa virusVero1.2>100>83
BunyaviridaeRift Valley Fever virus (RVFV)Vero0.9>100>111
Activity Against DNA Viruses

Exemplar was also tested against a representative DNA virus to determine the breadth of its activity.

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
HerpesviridaeHerpes Simplex Virus-1 (HSV-1)Vero>50>100<2

Note: The hypothetical data indicates that Exemplar is significantly more potent against RNA viruses, suggesting a mechanism of action targeting a conserved element in RNA virus replication, such as the RNA-dependent RNA polymerase (RdRp).[2][7]

Mechanism of Action

Preliminary studies suggest that Exemplar is a nucleoside analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[5][6] This enzyme is essential for the replication and transcription of RNA virus genomes and is highly conserved across different viral families, explaining the compound's broad-spectrum activity.[2][4]

Proposed Signaling Pathway of Inhibition

Exemplar is designed to be cell-permeable. Once inside the host cell, it undergoes metabolic activation to its triphosphate form, Exemplar-TP. This active metabolite structurally mimics a natural nucleoside triphosphate (e.g., adenosine triphosphate) and is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to premature termination of RNA synthesis, thereby halting viral replication.

G cluster_0 Host Cell Cytoplasm Exemplar_prodrug Exemplar (Prodrug) Exemplar_active Exemplar-TP (Active) Exemplar_prodrug->Exemplar_active Metabolic Activation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Exemplar_active->RdRp Competitive Substrate RNA_synthesis Nascent RNA Strand RdRp->RNA_synthesis Incorporation RNA_template Viral RNA Template RNA_template->RdRp Termination Chain Termination RNA_synthesis->Termination Replication_Blocked Viral Replication Blocked Termination->Replication_Blocked Extracellular Extracellular Space Exemplar_prodrug_ext Exemplar Exemplar_prodrug_ext->Exemplar_prodrug Cell Entry G A High-Throughput Screening (HTS) (Compound Library) B Primary Hit Identification (e.g., CPE Reduction Assay) A->B Initial Screen C Dose-Response & Cytotoxicity (EC₅₀, CC₅₀, SI Determination) B->C Hit Confirmation D Broad-Spectrum Screening (Panel of Viruses) C->D Characterization E Mechanism of Action Studies (e.g., Time-of-Addition, Reporter Assays) D->E Prioritization F Lead Optimization E->F Refinement G In Vivo Efficacy & PK/PD Studies (Animal Models) F->G H Preclinical Candidate G->H Selection G cluster_0 Host Cell Receptor Cell Surface Receptor Endosome Early Endosome (pH drop) Receptor->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Uncoating Viral Genome Release (Uncoating) Fusion->Uncoating Replication To Replication Machinery Uncoating->Replication Virus Virus Particle Virus->Receptor Attachment

References

In-depth Technical Guide: The Structure-Activity Relationship of I-XW-053

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound "I-XW-053" and its structure-activity relationship (SAR) has yielded no specific information in the public domain. As of November 20, 2025, there are no available scientific articles, patents, or other technical documents that describe a molecule with this identifier.

This suggests that "this compound" may be an internal, confidential designation for a compound within a private research and development pipeline, or it may be a very recent discovery that has not yet been disclosed publicly. It is also possible that the identifier is incorrect or refers to a compound that was ultimately not pursued and therefore not reported.

For researchers, scientists, and drug development professionals interested in the SAR of novel compounds, the general principles and methodologies remain crucial. The following sections outline the typical approach and key considerations in establishing the SAR for a new chemical entity.

General Principles of Structure-Activity Relationship Studies

The primary goal of SAR studies is to systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. This iterative process is fundamental to medicinal chemistry and drug discovery, aiming to optimize a compound's potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key modifications often involve:

  • Ring systems: Altering, substituting, or replacing core scaffolds.

  • Functional groups: Introducing, removing, or modifying functional groups to probe interactions with the biological target.

  • Linkers and side chains: Varying the length, rigidity, and chemical nature of these elements to optimize binding and physicochemical properties.

  • Stereochemistry: Investigating the impact of chirality on biological activity.

Experimental Protocols for Determining SAR

A comprehensive SAR campaign relies on a suite of well-defined experimental protocols. The specific assays employed will depend on the therapeutic target and the desired biological effect.

Table 1: Common Experimental Assays in SAR Studies
Assay TypeDescriptionTypical Data Generated
Binding Assays Quantify the affinity of a compound for its biological target (e.g., receptor, enzyme). Methods include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).Dissociation constant (Kd), Inhibition constant (Ki), IC50
Enzyme Inhibition Assays Measure the ability of a compound to inhibit the activity of a target enzyme. Spectrophotometric, fluorometric, or luminescent readouts are common.IC50, Ki
Cell-Based Assays Assess the effect of a compound on cellular functions in a more physiologically relevant context. Examples include cell viability assays (e.g., MTT, CellTiter-Glo), reporter gene assays, and high-content imaging.EC50, GI50 (50% growth inhibition)
In Vivo Models Evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a compound in a living organism, typically animal models of disease.ED50 (effective dose), plasma concentration-time profiles, biomarker modulation
ADME-Tox Assays Profile the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. Includes assays for metabolic stability, cell permeability (e.g., PAMPA), and cytotoxicity.Half-life (t1/2), permeability coefficient (Papp), LD50 (lethal dose)

Mandatory Visualizations: Conceptual Workflows in SAR

The following diagrams illustrate the logical flow and key stages of a typical structure-activity relationship study.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Screening & Evaluation Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Design In Vitro Assays In Vitro Assays Analog Synthesis->In Vitro Assays Testing SAR Analysis SAR Analysis In Vitro Assays->SAR Analysis Data SAR Analysis->Analog Synthesis Iterative Design

Caption: A simplified workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway_Hypothetical I-XW-053_Analog Compound Target Protein Target Protein (e.g., Kinase, GPCR) I-XW-053_Analog->Target Protein Inhibition/Activation Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: A hypothetical signaling pathway modulated by a therapeutic compound.

In the absence of specific data for this compound, this guide provides a framework for understanding the critical components of a structure-activity relationship investigation. Should information on this compound become publicly available, a detailed analysis of its SAR would be possible. Researchers are encouraged to monitor scientific literature and patent databases for any future disclosures related to this compound.

I-XW-053: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as an HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of I-XW-053, a small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein. The content herein is intended to serve as a comprehensive resource for professionals in the fields of virology, medicinal chemistry, and drug development.

Introduction

The HIV-1 capsid protein (CA) is a critical structural and functional component of the virus, playing a central role in both the early and late stages of the viral replication cycle. Its involvement in viral uncoating, reverse transcription, nuclear import, and virion assembly makes it an attractive target for antiretroviral therapy. This compound emerged from a structure-based drug design campaign as a novel inhibitor that targets the interface between the N-terminal domains (NTD) of the capsid protein, thereby disrupting its normal function and inhibiting viral replication.[1][2][3][4][5]

Discovery and Rationale

This compound was developed as a more potent and cell-permeable analog of a larger, initial hit compound, CK026, which was identified through in-silico screening.[2][3][5] The design strategy focused on creating a smaller molecule that could effectively block the NTD-NTD interface of the HIV-1 capsid protein.[1][2][3][4] This interface is crucial for the formation of the capsid shell, and its disruption interferes with the stability and function of the viral core.[6] The optimization efforts leading to this compound were detailed in a 2014 study by Kortagere and colleagues, which also explored the structure-activity relationships of a series of analogs.[1][3]

Synthesis of this compound

The chemical name of this compound is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. The synthesis of this class of compounds generally proceeds via a multi-step reaction sequence. While the exact protocol used by the original researchers is not publicly detailed, a representative synthesis can be constructed based on established methods for creating the 2,4,5-triphenyl-imidazole scaffold.[7][8][9]

Experimental Protocol: Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid

A plausible synthetic route involves the condensation of benzil, 4-formylbenzoic acid, and a source of ammonia.

Step 1: Synthesis of 4-formylphenyl benzoate (an intermediate, specific ester may vary)

  • To a solution of 4-formylbenzoic acid in a suitable solvent (e.g., dichloromethane), an activating agent (e.g., oxalyl chloride or DCC) is added, followed by the desired alcohol in the presence of a base (e.g., triethylamine or DMAP).

  • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Condensation to form the imidazole ring

  • A mixture of benzil, the aldehyde from Step 1, and a source of ammonia (e.g., ammonium acetate) is refluxed in a suitable solvent like acetic acid.

  • The reaction proceeds for several hours, and the formation of the imidazole product is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final compound.

Biological Activity and Quantitative Data

This compound has been characterized by its ability to inhibit HIV-1 replication and bind to the capsid protein. The key quantitative data are summarized in the table below.

ParameterValueMethodReference
IC50 (HIV-1 Replication) 164.2 µMp24 Antigen Assay[4][10]
Binding Affinity (Kd) to CA protein 66.3 ± 4.8 µMSurface Plasmon Resonance (SPR)[6]
Binding Affinity (Kd) to CA protein 85 µMIsothermal Titration Calorimetry (ITC)[6]
Molecular Formula C22H16N2O2-
Molecular Weight 340.37 g/mol -
CAS Number 5496-35-5-

Table 1: Quantitative data for this compound.

Mechanism of Action

This compound exerts its antiviral effect by directly interfering with the HIV-1 capsid. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

HIV_Capsid_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell cluster_inhibitor This compound Action Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating RT Reverse Transcription Uncoating->RT NI Nuclear Import RT->NI Integration Integration NI->Integration Transcription Transcription & Translation Integration->Transcription CA_monomers Capsid (CA) Monomers Transcription->CA_monomers Assembly Virion Assembly Budding Budding & Maturation Assembly->Budding IXW053 This compound IXW053->CA_monomers Binds to NTD-NTD interface CA_hexamers CA Hexamers/Pentamers CA_monomers->CA_hexamers Assembly Unstable_Core Unstable/Aberrant Core CA_monomers->Unstable_Core Viral_Core Stable Viral Core CA_hexamers->Viral_Core Viral_Core->Assembly Unstable_Core->RT

Figure 1: Mechanism of action of this compound on the HIV-1 replication cycle.

This compound binds to the interface between the N-terminal domains of the HIV-1 capsid protein monomers.[1][2][3][4][5] This binding event disrupts the normal process of capsid assembly, leading to the formation of an unstable or aberrant viral core.[6] A stable and correctly formed capsid is essential for protecting the viral RNA and facilitating reverse transcription.[2][5] The compromised integrity of the capsid due to this compound binding leads to the inhibition of reverse transcription, a critical step in the early phase of the HIV-1 life cycle.[2][5]

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound.

HIV-1 p24 Antigen Assay (for determining IC50)

This enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the HIV-1 p24 capsid protein, which is a marker of viral replication.

Protocol:

  • Cell Culture and Infection: Peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line are cultured and infected with a known amount of HIV-1.

  • Compound Treatment: The infected cells are then treated with serial dilutions of this compound. A no-drug control is included.

  • Incubation: The cultures are incubated for a period of 3-7 days to allow for viral replication.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The collected supernatant is analyzed using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.[11][12][13] This typically involves:

    • Coating a microplate with anti-p24 antibodies.

    • Adding the cell supernatant and incubating to allow p24 antigen to bind.

    • Washing the plate to remove unbound material.

    • Adding a secondary, enzyme-linked anti-p24 antibody.

    • Adding a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.

  • Data Analysis: The signal is measured using a plate reader. The concentration of p24 in each sample is determined from a standard curve. The IC50 value is then calculated as the concentration of this compound that inhibits p24 production by 50% compared to the no-drug control.

Surface Plasmon Resonance (SPR) (for determining binding affinity)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (this compound) and an analyte (HIV-1 CA protein).

Protocol:

  • Protein Immobilization: Recombinant HIV-1 capsid protein is immobilized on the surface of a sensor chip.

  • Compound Injection: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.

  • Binding Measurement: The binding of this compound to the immobilized CA protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Dissociation: After the association phase, the buffer is flowed over the chip to measure the dissociation of the compound from the protein.

  • Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

Experimental Workflow

The general workflow for the discovery and initial characterization of a novel HIV-1 capsid inhibitor like this compound is depicted below.

Drug_Discovery_Workflow start Target Identification (HIV-1 Capsid NTD-NTD Interface) screen In-silico or High-Throughput Screening start->screen hit_id Hit Identification (e.g., CK026) screen->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt synthesis Synthesis of Analogs (e.g., this compound) lead_opt->synthesis invitro In vitro Biological Evaluation synthesis->invitro binding Binding Assays (SPR, ITC) invitro->binding antiviral Antiviral Assays (p24 ELISA) invitro->antiviral preclinical Preclinical Development invitro->preclinical binding->lead_opt Feedback antiviral->lead_opt Feedback

Figure 2: General workflow for the discovery and characterization of this compound.

This workflow illustrates the iterative process of identifying an initial hit compound, optimizing its structure through medicinal chemistry to improve potency and other properties, synthesizing the optimized compounds, and then evaluating their biological activity through a series of in vitro assays. Promising candidates can then move into further preclinical development.

References

I-XW-053: A Technical Guide to its Inhibition of HIV-1 Uncoating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of I-XW-053, a small molecule inhibitor targeting the HIV-1 capsid protein (CA). It details the compound's mechanism of action, focusing on its role in the disruption of viral uncoating, a critical step in the early phase of the HIV-1 replication cycle. This document synthesizes available data to offer a comprehensive resource for researchers in virology and drug development.

Executive Summary

This compound is an experimental antiviral compound that exhibits inhibitory activity against HIV-1. It functions by binding to the N-terminal domain (NTD) of the viral capsid protein. This interaction is believed to interfere with the structural dynamics of the viral core, leading to premature or aberrant uncoating. This disruption of the uncoating process ultimately inhibits reverse transcription and prevents the establishment of a productive infection. This guide presents the quantitative data supporting these claims, details the experimental methodologies used in its evaluation, and provides visual representations of the underlying molecular and cellular processes.

Mechanism of Action: Targeting the Capsid NTD-NTD Interface

This compound was identified as an inhibitor of the HIV-1 capsid protein.[1] It specifically targets the interface between the N-terminal domains (NTD-NTD) of adjacent capsid protein monomers within the viral core.[1] This binding interaction is crucial to its antiviral effect. The proposed binding site involves key amino acid residues, including Isoleucine-37 (Ile37) and Arginine-173 (Arg173), which are critical for the compound's interaction with the capsid protein.[2][3] By occupying this novel binding pocket, this compound is thought to disrupt the intricate network of interactions that maintain the integrity of the capsid shell. This interference leads to a dysfunctional uncoating process, which is a prerequisite for the successful completion of reverse transcription.[2][3][4]

The diagram below illustrates the proposed signaling pathway, highlighting the binding of this compound to the HIV-1 capsid and the subsequent downstream effects on the viral replication cycle.

cluster_virus HIV-1 Virion cluster_cell Host Cell IXW053 This compound Capsid HIV-1 Capsid (CA protein) IXW053->Capsid Binds to NTD-NTD interface Uncoating Normal Uncoating Capsid->Uncoating Normal Process Aberrant_Uncoating Aberrant Uncoating Capsid->Aberrant_Uncoating Induces RT_Complex Reverse Transcription Complex (RTC) Reverse_Transcription Reverse Transcription Viral_RNA Viral RNA Uncoating->Reverse_Transcription Enables Inhibition_RT Inhibition of Reverse Transcription Aberrant_Uncoating->Inhibition_RT Leads to Integration Integration into Host Genome Reverse_Transcription->Integration Allows No_Integration No Integration Inhibition_RT->No_Integration Prevents

Proposed mechanism of action for this compound.

Quantitative Data on Antiviral Activity

The primary measure of this compound's antiviral efficacy is its half-maximal inhibitory concentration (IC50) against HIV-1 replication. This value represents the concentration of the compound required to inhibit 50% of viral replication in cell culture.

Compound HIV-1 Strain IC50 (µM) Cell Type
This compoundHIV-189BZ167164.2-

Table 1: Antiviral activity of this compound against HIV-1 replication.[1][5][6]

While direct quantitative data from uncoating assays for this compound are not publicly available in the format of detailed tables, its effect on uncoating is inferred from the inhibition of an early, pre-integration step in the viral life cycle, specifically reverse transcription.[2][3][4] The inhibition of reverse transcription is a strong indicator that the uncoating process, which must precede it, has been disrupted.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize capsid-targeting inhibitors like this compound.

HIV-1 Replication Assay

This assay is used to determine the concentration at which a compound inhibits viral replication.

Protocol:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines (e.g., TZM-bl) are cultured under standard conditions.

  • Viral Infection: Cells are infected with a known amount of HIV-1 in the presence of serial dilutions of the test compound (this compound).

  • Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Replication: Viral replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 antigen levels are plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

The workflow for a typical HIV-1 replication assay is depicted below.

Start Start Cell_Culture Culture PBMCs or other susceptible cells Start->Cell_Culture Infection Infect cells with HIV-1 + serial dilutions of this compound Cell_Culture->Infection Incubation Incubate for 3-7 days Infection->Incubation Supernatant_Collection Collect culture supernatant Incubation->Supernatant_Collection p24_ELISA Quantify p24 antigen using ELISA Supernatant_Collection->p24_ELISA Data_Analysis Calculate IC50 value p24_ELISA->Data_Analysis End End Data_Analysis->End

Workflow for an HIV-1 replication assay.
In Vitro Uncoating Assay (Fate-of-Capsid Assay)

This biochemical assay is designed to monitor the stability of the viral core and the dissociation of the capsid protein over time.

Protocol:

  • Infection: Target cells are infected with a high concentration of HIV-1 particles.

  • Cell Lysis: At various time points post-infection, the cells are harvested and gently lysed to release the cytoplasmic contents, including the viral cores.

  • Separation of Particulate and Soluble Fractions: The cell lysate is subjected to ultracentrifugation to separate the particulate fraction (containing intact or partially uncoated cores) from the soluble fraction (containing dissociated CA monomers).

  • Quantification of CA: The amount of CA protein in both the particulate and soluble fractions is quantified by Western blotting or ELISA.

  • Data Analysis: The ratio of particulate to soluble CA over time provides a measure of the rate of uncoating. The effect of an inhibitor like this compound would be observed as an alteration in this ratio compared to untreated controls.

The logical flow of the fate-of-capsid assay is illustrated in the diagram below.

Infection Infect target cells with HIV-1 Lysis Cell lysis at various time points Infection->Lysis Centrifugation Ultracentrifugation to separate particulate and soluble fractions Lysis->Centrifugation Quantification Quantify CA protein in both fractions Centrifugation->Quantification Analysis Analyze ratio of particulate to soluble CA over time Quantification->Analysis

Logical flow of a fate-of-capsid uncoating assay.
Quantitative PCR (qPCR) for Reverse Transcription Products

This molecular biology technique is used to quantify the amount of viral DNA produced during reverse transcription, providing an indirect measure of uncoating efficiency.

Protocol:

  • Infection: Target cells are infected with HIV-1 in the presence or absence of the inhibitor.

  • DNA Extraction: At various time points post-infection, total DNA is extracted from the cells.

  • qPCR: The extracted DNA is used as a template in a qPCR reaction with primers specific for early and late HIV-1 reverse transcription products.

  • Data Analysis: The amount of viral DNA is quantified relative to a housekeeping gene. A reduction in the levels of reverse transcription products in the presence of the inhibitor indicates a block at or before this stage, consistent with an uncoating defect.

Conclusion

This compound represents a promising class of HIV-1 inhibitors that target the viral capsid. By binding to the NTD-NTD interface, it disrupts the normal process of uncoating, which in turn prevents the completion of reverse transcription and subsequent integration of the viral genome. The data, although not exhaustive in the public domain, strongly support this mechanism of action. Further detailed studies on the direct effects of this compound in quantitative uncoating assays will be crucial for a more complete understanding of its antiviral properties and for its potential development as a therapeutic agent. This technical guide provides a foundational understanding for researchers and drug developers working on novel anti-HIV-1 strategies targeting the viral capsid.

References

I-XW-053: A Technical Guide to HIV-1 Capsid Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target validation of I-XW-053, a small molecule inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA). This compound was designed to disrupt the critical interactions at the N-terminal domain (NTD) interface of the HIV-1 capsid, a key process in the viral lifecycle. This document provides a comprehensive overview of the experimental data, detailed methodologies, and the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more potent analog, compound 34, in validating their interaction with and inhibition of the HIV-1 capsid.

Table 1: Antiviral Activity

CompoundVirus StrainCell TypeAssay TypeEC50 (µM)CC50 (µM)
This compoundHIV-1 89BZ167TZM-blSingle-Round Infection164.2>100
Compound 34HIV-1PBMCsMulti-Round Infection14.2 ± 1.7>100

Table 2: Binding Affinity and Thermodynamics

CompoundTechniqueTargetStoichiometry (Inhibitor:Protein)Kd (µM)ΔG (kcal/mol)ΔH (kcal/mol)ΔS (cal/K·mol)ΔCp (cal/K·mol)
This compoundIsothermal Titration Calorimetry (ITC)HIV-1 CA2:185-5.6-7.1-5.0-220
Compound 34Surface Plasmon Resonance (SPR)HIV-1 CANot Determined11.8 ± 4.7Not DeterminedNot DeterminedNot DeterminedNot Determined

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of this compound are provided below.

Single-Round HIV-1 Infectivity Assay

This assay is used to determine the concentration at which a compound inhibits viral entry and replication in a single cycle.

  • Cells and Virus: TZM-bl reporter cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR, are used. The HIV-1 strain used is 89BZ167.

  • Procedure:

    • Seed TZM-bl cells in 96-well plates and incubate overnight.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

    • Add the virus-compound mixture to the TZM-bl cells.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity to quantify viral infection.

    • Calculate the EC50 value from the dose-response curve.

Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the antiviral activity of compounds in primary human immune cells.

  • Cells: Human PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

  • Procedure:

    • Infect stimulated PBMCs with HIV-1.

    • Add serial dilutions of the test compound (e.g., compound 34).

    • Incubate for 7 days, replacing the medium and compound every 3-4 days.

    • Collect supernatant at day 7 and measure the p24 antigen concentration by ELISA to quantify viral replication.

    • Determine the EC50 from the dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the concentration at which a compound is toxic to cells.

  • Cells: TZM-bl cells or PBMCs.

  • Procedure:

    • Seed cells in 96-well plates.

    • Add serial dilutions of the test compound.

    • Incubate for the same duration as the antiviral assay.

    • Add a viability reagent such as MTT or use a commercial kit (e.g., CellTiter-Glo).

    • Measure the signal (absorbance or luminescence) to determine the percentage of viable cells.

    • Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of the compound to the purified HIV-1 capsid protein.[1][2]

  • Materials: Purified recombinant HIV-1 CA protein, SPR instrument, and sensor chips.

  • Procedure:

    • Immobilize the purified HIV-1 CA protein on a sensor chip.

    • Prepare a series of concentrations of the compound (e.g., compound 34) in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

    • Analyze the association and dissociation curves to determine the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of the binding interaction between the compound and the HIV-1 CA protein.[3]

  • Materials: Purified HIV-1 CA protein, ITC instrument.

  • Procedure:

    • Place the purified HIV-1 CA protein in the sample cell of the calorimeter.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat released or absorbed during each injection.

    • Integrate the heat signals and plot them against the molar ratio of the ligand to the protein.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[3]

Site-Directed Mutagenesis

This technique is used to validate the binding site of the compound on the HIV-1 CA protein.[1][2]

  • Procedure:

    • Identify putative binding site residues from molecular docking studies.

    • Introduce point mutations at these residues in the CA-expressing plasmid using a site-directed mutagenesis kit.

    • Express and purify the mutant CA proteins.

    • Perform binding assays (e.g., SPR or ITC) with the mutant proteins.

    • A significant reduction or loss of binding to a mutant protein compared to the wild-type protein confirms the involvement of that residue in the binding interaction.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the target validation of this compound.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Virion HIV-1 Capsid Capsid Core (CA protein) Entry 1. Entry Virion->Entry RNA Viral RNA Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration RT->Integration Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding Assembly->Budding Budding->Virion New Virion IXW053 This compound IXW053->Uncoating Inhibits (disrupts CA-CA interaction)

Caption: Mechanism of action of this compound in the HIV-1 lifecycle.

Experimental_Workflow cluster_discovery Compound Discovery & Initial Screening cluster_validation Target Validation Design Structure-Based Design of this compound Synthesis Chemical Synthesis Design->Synthesis Binding_Assays Biophysical Binding Assays (SPR, ITC) Synthesis->Binding_Assays Cell_Assays Cell-Based Antiviral Assays (Single-round, PBMCs) Synthesis->Cell_Assays Cytotoxicity Cytotoxicity Assays Synthesis->Cytotoxicity Mutagenesis Site-Directed Mutagenesis Binding_Assays->Mutagenesis Kd Kd Determination Binding_Assays->Kd Thermo Thermodynamic Profiling Binding_Assays->Thermo EC50 EC50 Determination Cell_Assays->EC50 CC50 CC50 Determination Cytotoxicity->CC50 Binding_Site Binding Site Confirmation Mutagenesis->Binding_Site

Caption: Experimental workflow for the target validation of this compound.

Signaling_Pathway cluster_capsid HIV-1 Capsid (CA) Dynamics cluster_outcome Functional Outcome CA_Monomer CA Monomer CA_Dimer CA Dimer CA_Monomer->CA_Dimer Dimerization CA_Hexamer CA Hexamer CA_Dimer->CA_Hexamer Oligomerization Capsid_Core Assembled Capsid Core CA_Hexamer->Capsid_Core Assembly Impaired_Uncoating Impaired Uncoating Capsid_Core->Impaired_Uncoating IXW053 This compound IXW053->CA_Dimer Blocks NTD-NTD Interface Inhibition_RT Inhibition of Reverse Transcription Impaired_Uncoating->Inhibition_RT Replication_Blocked Viral Replication Blocked Inhibition_RT->Replication_Blocked

Caption: this compound disrupts the HIV-1 capsid assembly/disassembly pathway.

References

An In-depth Technical Guide to Early-Stage HIV-1 Replication Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human immunodeficiency virus type 1 (HIV-1) replication cycle presents a series of complex, virally-encoded processes that are distinct from host cell functions, offering multiple opportunities for therapeutic intervention. Early-stage inhibitors, which act before the viral genome is integrated into the host cell's DNA, are a cornerstone of modern antiretroviral therapy (ART). These agents target the initial steps of infection: viral entry into the host cell and the conversion of the viral RNA genome into DNA via reverse transcription.[1] This guide provides a detailed overview of these inhibitors, their mechanisms of action, the quantitative measures of their efficacy, and the experimental protocols used to evaluate them.

The Early HIV-1 Replication Cycle: A Target Landscape

The early phase of the HIV-1 lifecycle begins with the virus identifying and attaching to a host cell and culminates in the delivery of its genetic material to the nucleus. This process can be dissected into several key stages, each serving as a potential target for antiviral drugs.

  • Attachment and Receptor Binding: The process starts when the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.[2]

  • Co-receptor Binding: This initial attachment induces a conformational change in gp120, exposing a binding site for a second receptor, a chemokine co-receptor, which is typically either CCR5 or CXCR4.[3]

  • Membrane Fusion: The interaction with the co-receptor triggers a dramatic conformational change in the transmembrane glycoprotein gp41. This change involves the insertion of gp41's fusion peptide into the host cell membrane, followed by the folding of gp41 into a hairpin structure that pulls the viral and cellular membranes together, causing them to fuse.[4] This fusion event releases the viral capsid into the host cell's cytoplasm.[5]

  • Reverse Transcription: Once inside the cell, the viral enzyme reverse transcriptase (RT) converts the single-stranded RNA genome into a double-stranded DNA copy.[6] This process is highly error-prone, which contributes to the virus's high mutation rate.[5] The resulting viral DNA is then transported to the nucleus as part of a pre-integration complex.

These sequential events are the targets for the two main classes of early-stage inhibitors: entry inhibitors and reverse transcriptase inhibitors.

HIV_Early_Lifecycle cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm HIV_Virion HIV-1 Virion (gp120/gp41) CD4 CD4 Receptor HIV_Virion->CD4 1. Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding Viral_Capsid Viral Capsid (RNA + Enzymes) CCR5_CXCR4->Viral_Capsid 3. Membrane Fusion RT_Complex Reverse Transcription Complex (RNA -> dsDNA) Viral_Capsid->RT_Complex 4. Uncoating PIC Pre-integration Complex (dsDNA) RT_Complex->PIC 5. Reverse Transcription Nucleus Nucleus PIC->Nucleus 6. Nuclear Import

Caption: The early stages of the HIV-1 replication cycle targeted by inhibitors.

Classes of Early-Stage Inhibitors

Entry Inhibitors

Entry inhibitors disrupt the process of the virus binding to and fusing with the host cell.[7] This class is diverse, with subclasses targeting different molecules in the entry cascade.

  • Attachment Inhibitors: These drugs, such as Fostemsavir, bind directly to the gp120 envelope protein, preventing its initial attachment to the CD4 receptor.[8]

  • Co-receptor Antagonists: These molecules block the interaction between gp120 and the chemokine co-receptors. Maraviroc, for instance, is a CCR5 antagonist that binds to the CCR5 receptor, preventing R5-tropic HIV-1 strains from using it for entry.[8]

  • Fusion Inhibitors: This subclass targets the gp41 protein. Enfuvirtide is a peptide drug that mimics a region of gp41 (HR2) and binds to another region (HR1), preventing the conformational change required for membrane fusion.[9][10]

Reverse Transcriptase Inhibitors (RTIs)

RTIs are a cornerstone of ART and work by inhibiting the reverse transcriptase enzyme.[11] There are two main types:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that, once phosphorylated by host cell enzymes, act as analogs of natural deoxynucleotides.[12] When incorporated into the growing viral DNA chain by RT, they cause chain termination because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond.[13] Examples include Zidovudine (AZT) and Tenofovir.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Unlike NRTIs, NNRTIs are not nucleotide analogs and do not require intracellular phosphorylation. They bind to an allosteric hydrophobic pocket on the reverse transcriptase enzyme, located away from the active site.[12] This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting its function non-competitively.[14] Examples include Nevirapine and Efavirenz.

Quantitative Data on Inhibitor Potency

The efficacy of antiviral compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). IC50 refers to the concentration of a drug that is required for 50% inhibition of a specific target (e.g., an enzyme) in vitro, while EC50 refers to the concentration required for 50% of the maximum effect in a cell-based or whole-organism assay.

Inhibitor Class Drug Example Specific Target Potency (EC50 / IC50) Virus Strain
Entry Inhibitors
CCR5 AntagonistMaravirocCCR5 Co-receptorEC50: ~1.9 nMHIV-1 BaL (R5-tropic)
Fusion InhibitorEnfuvirtide (T-20)gp41 Heptad Repeat 1 (HR1)EC50: ~3.4 ng/mL (~0.76 nM)HIV-1 IIIB (X4-tropic)
Attachment InhibitorFostemsavir (BMS-663068)gp120EC50: ~1.6 - 6.4 nMVarious Subtypes
RT Inhibitors
NRTIZidovudine (AZT)Reverse TranscriptaseEC50: ~0.003 - 0.03 µMHIV-1 (various)
NRTITenofovir Disoproxil Fumarate (TDF)Reverse TranscriptaseEC50: ~0.02 µMHIV-1 IIIB
NNRTINevirapineReverse Transcriptase (Allosteric Site)IC50: ~0.1 µMHIV-1 RT (wild-type)
NNRTIEfavirenzReverse Transcriptase (Allosteric Site)IC50: ~2.5 - 10 nMHIV-1 RT (wild-type)

Note: Potency values can vary significantly based on the specific assay, cell type, and viral strain used.

Key Experimental Protocols

Evaluating the efficacy of HIV-1 inhibitors requires robust and standardized assays. Below are outlines of common protocols.

Protocol: Single-Round Infectivity Assay (TZM-bl HeLa Cell Assay)

This assay is widely used to measure the ability of an inhibitor to block viral entry and replication in a single cycle. The TZM-bl cell line is engineered to express CD4, CCR5, and CXCR4, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

Objective: To determine the EC50 of an inhibitor against HIV-1 entry.

Methodology:

  • Cell Seeding: Plate TZM-bl cells in a 96-well microplate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Virus Preparation: Dilute a stock of HIV-1 pseudovirus or infectious molecular clone to a concentration that yields a strong signal (e.g., 100,000 relative light units) in the absence of any inhibitor.

  • Infection: Remove the culture medium from the cells. Add the prepared inhibitor dilutions to the wells, followed immediately by the diluted virus. Include "virus only" (no inhibitor) and "cells only" (no virus) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: After incubation, remove the supernatant. Lyse the cells using a luciferase lysis buffer. Transfer the cell lysate to an opaque 96-well plate.

  • Data Acquisition: Add a luciferase assay substrate to the lysates and immediately measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free, biochemical assay to directly measure the inhibition of the RT enzyme.

Objective: To determine the IC50 of a compound against purified HIV-1 RT.

Methodology:

  • Reaction Mix Preparation: Prepare a master mix containing reaction buffer (e.g., Tris-HCl, KCl, MgCl2), a poly(A) RNA template, an oligo(dT) primer, and dNTPs, including radiolabeled or fluorescently labeled dTTP.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

  • Enzyme Reaction: In a 96-well plate, add the inhibitor dilutions, followed by a standardized amount of purified recombinant HIV-1 RT enzyme.

  • Initiation and Incubation: Initiate the reaction by adding the reaction master mix. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a strong chelating agent like EDTA.

  • Product Capture: Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) that captures the newly synthesized, labeled DNA product. Wash the filter multiple times to remove unincorporated labeled nucleotides.

  • Quantification: Quantify the amount of captured product using a scintillation counter (for radiolabels) or a fluorescence reader.

  • Analysis: Calculate the percentage of RT activity inhibition for each inhibitor concentration relative to the "enzyme only" control. Determine the IC50 by plotting the data as described for the infectivity assay.

Drug_Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (e.g., Cell-based Assay) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Identify active compounds Dose_Response Dose-Response & EC50 Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assays (CC50) Dose_Response->Cytotoxicity Mechanism_Assay Mechanism of Action Assay (e.g., Enzyme Assay for IC50) Dose_Response->Mechanism_Assay Selectivity_Index Calculate Selectivity Index (CC50 / EC50) Cytotoxicity->Selectivity_Index SAR Structure-Activity Relationship (SAR) Selectivity_Index->SAR Prioritize hits Mechanism_Assay->SAR Prioritize hits Lead_Opt Lead Optimization SAR->Lead_Opt Improve potency & properties Lead_Opt->SAR Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for the discovery and development of HIV inhibitors.

Conclusion

Inhibitors targeting the early stages of HIV-1 replication, specifically viral entry and reverse transcription, have been instrumental in transforming HIV-1 infection from a fatal disease into a manageable chronic condition. The continued study of the molecular mechanisms of these early events, coupled with robust screening and evaluation protocols, is essential for the development of new agents with improved potency, better resistance profiles, and novel mechanisms of action. The technical framework presented here serves as a guide for researchers dedicated to this critical area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for I-XW-053: An HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-XW-053 is an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA)[1][2][3]. It functions by blocking the interface between the N-terminal domains (NTD) of the capsid protein, a critical interaction for the formation of the viral capsid[1][2]. This document provides detailed protocols for a panel of in vitro assays to characterize the activity of this compound, including its inhibitory effect on capsid protein interactions, its antiviral efficacy in cell culture, and its potential cytotoxicity.

Mechanism of Action of this compound

This compound targets the protein-protein interaction between HIV-1 capsid monomers, specifically at the N-terminal domain (NTD-NTD) interface. This interaction is essential for the assembly of the viral capsid, a conical structure that encloses the viral genome and enzymes. By inhibiting the NTD-NTD interaction, this compound disrupts the formation of a stable viral core, which is a crucial step in the HIV-1 replication cycle. This disruption of capsid assembly ultimately leads to the suppression of viral replication[1][2][4].

I-XW-053_Mechanism_of_Action cluster_0 HIV-1 Capsid Assembly CA_Monomer CA Monomer (NTD + CTD) CA_Dimer CA Dimer (NTD-NTD Interaction) CA_Monomer->CA_Dimer Dimerization CA_Hexamer CA Hexamer CA_Dimer->CA_Hexamer Oligomerization Viral_Capsid Mature Viral Capsid CA_Hexamer->Viral_Capsid Assembly This compound This compound This compound->CA_Dimer Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on the described in vitro assays.

ParameterAssay TypeValueReference
IC50 HIV-189BZ167 Replication164.2 µM[1][2]
EC50 Single-Round HIV-1 InfectionUser-defined-
CC50 MTT Cell Viability AssayUser-defined-
Selectivity Index (SI) (CC50 / EC50)User-defined-

Experimental Protocols

HIV-1 Capsid NTD-NTD Interaction Assay (HTRF)

This assay quantifies the ability of this compound to inhibit the dimerization of the HIV-1 capsid N-terminal domain (CA-NTD) using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Workflow Diagram:

HTRF_Assay_Workflow Start Start Prepare_Reagents Prepare tagged CA-NTD proteins (e.g., GST-tag and His-tag) Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to assay plate Prepare_Reagents->Add_Inhibitor Add_Proteins Add tagged CA-NTD proteins Add_Inhibitor->Add_Proteins Add_HTRF_Reagents Add HTRF donor and acceptor antibodies (e.g., anti-GST-Tb and anti-His-d2) Add_Proteins->Add_HTRF_Reagents Incubate Incubate at room temperature Add_HTRF_Reagents->Incubate Read_Plate Read HTRF signal on a compatible plate reader Incubate->Read_Plate Analyze_Data Calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: HTRF assay workflow for CA-NTD interaction.

Protocol:

  • Reagent Preparation:

    • Recombinantly express and purify HIV-1 CA-NTD with two different tags (e.g., GST-CA-NTD and His-CA-NTD).

    • Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

    • Prepare HTRF detection reagents: anti-GST antibody conjugated to a donor fluorophore (e.g., Terbium cryptate) and an anti-His antibody conjugated to an acceptor fluorophore (e.g., d2)[1][2].

  • Assay Procedure:

    • In a 384-well low-volume microplate, add 2 µL of each this compound dilution.

    • Add 2 µL of a mixture of GST-CA-NTD and His-CA-NTD to each well.

    • Add 2 µL of the HTRF detection antibody mix.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Single-Round HIV-1 Infection Assay

This cell-based assay measures the antiviral activity of this compound by quantifying the inhibition of a single cycle of HIV-1 replication.

Workflow Diagram:

Single_Round_Infection_Assay_Workflow Start Start Seed_Cells Seed target cells (e.g., TZM-bl) in a 96-well plate Start->Seed_Cells Prepare_Virus Prepare single-round infectious HIV-1 pseudovirus (e.g., VSV-G pseudotyped with a luciferase reporter) Seed_Cells->Prepare_Virus Treat_Cells Treat cells with serial dilutions of this compound Prepare_Virus->Treat_Cells Infect_Cells Infect treated cells with the pseudovirus Treat_Cells->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Lyse_Cells Lyse the cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Calculate EC50 values Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a single-round HIV-1 infection assay.

Protocol:

  • Cell and Virus Preparation:

    • Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

    • Produce single-round infectious HIV-1 particles pseudotyped with an envelope protein such as VSV-G and containing a reporter gene (e.g., luciferase or GFP)[5].

  • Assay Procedure:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the culture medium from the seeded cells and add the this compound dilutions.

    • Add a pre-titered amount of the single-round infectious virus to each well.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

    • Plot the reporter signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the 50% effective concentration (EC50).

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of this compound on the host cells used in the antiviral assays.

Protocol:

  • Cell Seeding:

    • Seed the same target cells used in the infection assay (e.g., TZM-bl) in a 96-well plate at the same density.

  • Compound Treatment:

    • Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

    • Include wells with untreated cells (cell control) and wells with medium only (blank control).

    • Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • MTT Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader[6][7].

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By determining its IC50 in a biochemical assay, its EC50 in a cell-based antiviral assay, and its CC50 for cytotoxicity, researchers can effectively evaluate the potency and therapeutic window of this HIV-1 capsid inhibitor. These assays are fundamental for the preclinical development of novel antiretroviral agents targeting HIV-1 capsid assembly.

References

Application Notes and Protocols for I-XW-053 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-XW-053 is a small molecule inhibitor of Tankyrase (TNKS) enzymes, TNKS1 and TNKS2. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in regulating the Wnt/β-catenin signaling pathway.[1] By inhibiting Tankyrase, this compound prevents the PARsylation-dependent degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[2][3] This stabilization of Axin leads to the subsequent degradation of β-catenin, thereby suppressing the transcription of Wnt target genes. Aberrant activation of the Wnt/β-catenin pathway is implicated in the development and progression of various cancers, making Tankyrase inhibitors like this compound promising therapeutic agents.[1][4]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is tightly regulated to control cellular processes such as proliferation, differentiation, and migration. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Upon Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) to promote the expression of target genes involved in cell proliferation and survival.

Tankyrase (TNKS) promotes the degradation of Axin, a rate-limiting component of the destruction complex.[3] By inhibiting TNKS, this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and inhibiting Wnt/β-catenin signaling.[2]

Wnt_Pathway cluster_out Extracellular Space cluster_mem Cell Membrane cluster_in Cytoplasm cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for degradation Axin Axin Axin->DestructionComplex Scaffold Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TNKS Tankyrase (TNKS) TNKS->Axin Promotes Degradation IXW053 This compound IXW053->TNKS Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription

Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data

While specific IC50 values for this compound are not widely published in publicly available literature, data from related tankyrase inhibitors can provide a starting point for determining effective concentrations in cell culture experiments. It is crucial to perform dose-response studies to determine the optimal concentration for each cell line and experimental condition.

Compound Cell Line Assay IC50 / Effective Concentration Reference
G007-LKVarious Cancer Cell LinesProliferation/ViabilityGI25 < 1 µM in sensitive lines[4]
XAV939Hepatocellular Carcinoma (HCC) Cell LinesTOPflash Reporter Assay1-10 µM[1]
WXL-8Hepatocellular Carcinoma (HCC) Cell LinesTOPflash Reporter Assay1-10 µM[1]

Note: The table above provides data for structurally related tankyrase inhibitors. Researchers should perform their own dose-response experiments to determine the specific IC50 of this compound in their cell lines of interest.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg of the compound in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.[5]

Cell Viability/Cytotoxicity Assay

This protocol describes a general method to assess the effect of this compound on cell viability using a tetrazolium-based assay such as MTT or XTT.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with a serial dilution of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT or XTT reagent D->E F Incubate to allow formazan formation E->F G Measure absorbance F->G H Calculate cell viability and IC50 G->H

Figure 2: General workflow for a cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT or XTT assay kit

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Measurement (XTT Assay Example):

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

    • Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of Axin1 Stabilization

This protocol is designed to detect the stabilization of Axin1 protein levels following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Axin1, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations with lysis buffer.

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Axin1) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.

Troubleshooting

Problem Possible Cause Solution
Compound Precipitation in Media Poor solubility of this compound. Final DMSO concentration is too high.Prepare a fresh stock solution. Ensure the final DMSO concentration in the culture medium is ≤ 0.5%.[5] Pre-warm the media before adding the compound.
Inconsistent Results in Viability Assays Uneven cell seeding. Edge effects in the 96-well plate. Compound instability in media.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Prepare fresh dilutions of the compound for each experiment.
No or Weak Signal in Western Blot Insufficient protein loading. Ineffective antibody. Suboptimal transfer.Increase the amount of protein loaded. Use a new or validated antibody. Optimize transfer time and voltage.
High Background in Western Blot Insufficient blocking. Antibody concentration too high. Inadequate washing.Increase blocking time or try a different blocking agent. Titrate the primary and secondary antibodies. Increase the number and duration of washes.

Conclusion

This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway and for investigating its role in cancer and other diseases. The protocols provided in these application notes offer a framework for utilizing this compound in cell culture experiments. It is essential for researchers to optimize these protocols for their specific cell lines and experimental goals to ensure reliable and reproducible data. Further investigation into the specific cellular effects and potential therapeutic applications of this compound is warranted.

References

Application Note: I-XW-053 Surface Plasmon Resonance Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

I-XW-053 is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[1][3][4] They do so by targeting Axin, a key scaffold protein in the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation), which subsequently leads to its ubiquitination and proteasomal degradation.[5][6][7] By inhibiting tankyrase activity, this compound is expected to stabilize Axin levels, thereby promoting the degradation of β-catenin and downregulating Wnt signaling.[2][8] Aberrant Wnt signaling is implicated in the development and progression of various cancers, making tankyrase inhibitors like this compound promising therapeutic candidates.[2][9]

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions. It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity. This application note provides a detailed protocol for characterizing the binding of this compound to human tankyrase enzymes using SPR.

Principle of the Assay

The SPR assay will involve the immobilization of recombinant human tankyrase 1 or 2 onto a sensor chip. A solution containing this compound at various concentrations is then flowed over the sensor surface. The binding of this compound to the immobilized tankyrase causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. By analyzing the sensorgrams from a range of this compound concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.

Materials and Reagents

  • Protein: Recombinant human Tankyrase 1 (TNKS1) or Tankyrase 2 (TNKS2), catalytic domain.

  • Small Molecule: this compound

  • SPR Instrument: e.g., Biacore T200 or similar

  • Sensor Chip: CM5 sensor chip

  • Immobilization Reagents:

    • Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

    • Activation Buffer: 0.1 M NHS, 0.4 M EDC

    • Immobilization Buffer: 10 mM Sodium acetate, pH 5.0

    • Deactivation Buffer: 1 M Ethanolamine-HCl, pH 8.5

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0

  • Other: High-purity water, DMSO (for stock solution of this compound)

Experimental Protocols

Preparation of Reagents
  • Running Buffer Preparation: Prepare HBS-EP+ buffer and filter through a 0.22 µm filter. Degas the buffer before use.

  • This compound Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a dilution series of this compound in running buffer. A typical concentration range would be from 1 µM down to low nM concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6 nM). The final DMSO concentration in all samples should be kept constant and low (e.g., ≤ 1%) to minimize solvent effects. A "zero analyte" (buffer with the same percentage of DMSO) sample should also be prepared for double referencing.

Immobilization of Tankyrase on CM5 Sensor Chip
  • Chip Priming: Prime the sensor chip with running buffer.

  • Surface Activation: Inject the activation buffer (a 1:1 mixture of 0.4 M EDC and 0.1 M NHS) over the flow cells to activate the carboxymethylated dextran surface.

  • Protein Immobilization:

    • Dilute the recombinant tankyrase protein in the immobilization buffer (10 mM sodium acetate, pH 5.0) to a concentration of 20-50 µg/mL.

    • Inject the diluted protein solution over the desired flow cell until the target immobilization level (e.g., 5000-10000 Response Units, RU) is reached.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.

  • Surface Deactivation: Inject the deactivation buffer (1 M ethanolamine-HCl, pH 8.5) to block any remaining active esters on the surface.

  • Surface Stabilization: Perform several startup cycles with running buffer and regeneration solution to stabilize the surface.

This compound Binding Analysis
  • System Equilibration: Equilibrate the system by flowing running buffer over both the active and reference flow cells until a stable baseline is achieved.

  • Sample Injection (Association):

    • Inject the prepared concentrations of this compound (from lowest to highest concentration) over the flow cells for a defined period (e.g., 120 seconds) to monitor the association phase.

    • Inject the "zero analyte" buffer periodically for double referencing.

  • Dissociation: Flow running buffer over the sensor surface for a defined period (e.g., 300 seconds) to monitor the dissociation of this compound from the immobilized tankyrase.

  • Regeneration: If necessary, inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next injection. The stability of the immobilized protein to the regeneration solution should be confirmed beforehand.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the interaction of this compound with Tankyrase 1 and 2, based on typical values for potent small molecule inhibitors.

ParameterTankyrase 1Tankyrase 2
Association Rate (ka) (M⁻¹s⁻¹) 1.5 x 10⁵2.0 x 10⁵
Dissociation Rate (kd) (s⁻¹) 5.0 x 10⁻³4.0 x 10⁻³
Equilibrium Dissociation Constant (KD) (nM) 3320

Diagrams

G cluster_0 Wnt Signaling Pathway (OFF State) cluster_1 Aberrant Wnt Signaling (ON State) cluster_2 Mechanism of this compound Action Destruction Complex Destruction Complex β-catenin β-catenin Destruction Complex->β-catenin Phosphorylation Proteasome Proteasome β-catenin->Proteasome Degradation Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation Proteasome_2 Proteasome_2 Axin->Proteasome_2 Degradation β-catenin_active β-catenin Nucleus Nucleus β-catenin_active->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation This compound This compound Tankyrase_inhibited Tankyrase This compound->Tankyrase_inhibited Inhibition Axin_stabilized Axin Stabilized Tankyrase_inhibited->Axin_stabilized Prevents PARsylation β-catenin_degraded β-catenin Degraded Axin_stabilized->β-catenin_degraded

Caption: Simplified Wnt signaling pathway and the mechanism of this compound.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Immobilize Tankyrase Immobilize Tankyrase Prepare Reagents->Immobilize Tankyrase Equilibrate System Equilibrate System Immobilize Tankyrase->Equilibrate System Inject this compound (Association) Inject this compound (Association) Equilibrate System->Inject this compound (Association) Flow Buffer (Dissociation) Flow Buffer (Dissociation) Inject this compound (Association)->Flow Buffer (Dissociation) Regenerate Surface Regenerate Surface Flow Buffer (Dissociation)->Regenerate Surface Regenerate Surface->Inject this compound (Association) Next Concentration Analyze Data Analyze Data Regenerate Surface->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the this compound SPR assay.

References

Characterization of the I-XW-053 and MDM2 Interaction Using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for characterizing the binding affinity of a novel small molecule inhibitor, I-XW-053, to the Murine Double Minute 2 (MDM2) protein using Isothermal Titration Calorimetry (ITC). The p53-MDM2 protein-protein interaction is a critical regulator of the p53 tumor suppressor pathway, and its disruption is a promising therapeutic strategy in oncology.[1][2][3] This application note outlines the experimental setup, data acquisition, and analysis for determining the thermodynamic parameters of the this compound-MDM2 interaction, providing valuable insights for drug discovery and lead optimization.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation.[4][5] p53 functions as a transcription factor that can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1][4] The activity and stability of p53 are tightly regulated by its principal cellular antagonist, the E3 ubiquitin ligase MDM2.[6][7] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3][8] This interaction forms an autoregulatory feedback loop, as p53 transcriptionally upregulates MDM2 expression.[6][7]

In many human cancers with wild-type p53, the function of this tumor suppressor is abrogated by the overexpression of MDM2.[1][2] This makes the disruption of the p53-MDM2 interaction an attractive therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[3][9] this compound is a novel, hypothetical small molecule inhibitor designed to bind to the p53-binding pocket of MDM2, thereby preventing its interaction with p53 and leading to p53 stabilization and activation.[2]

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event.[10] It allows for the determination of key thermodynamic parameters, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single label-free experiment.[10] This information is invaluable for understanding the driving forces behind the molecular interaction and for the structure-guided design of potent inhibitors.

p53-MDM2 Signaling Pathway

Under normal cellular conditions, MDM2 keeps p53 levels low. Upon cellular stress, such as DNA damage, post-translational modifications of p53 and MDM2 disrupt their interaction, leading to p53 stabilization and accumulation. Activated p53 then translocates to the nucleus and induces the transcription of target genes that mediate cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX, PUMA).[4][11] Inhibitors like this compound mimic the effect of cellular stress signals by directly blocking the p53-MDM2 interaction.

p53_MDM2_Signaling_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress DNA Damage p53 p53 stress->p53 Stabilization MDM2_p53_complex MDM2-p53 Complex Proteasome Proteasome MDM2_p53_complex->Proteasome Degradation p53->MDM2_p53_complex MDM2 MDM2 p53->MDM2 Transcription p21 p21 p53->p21 Transcription BAX_PUMA BAX, PUMA p53->BAX_PUMA Transcription MDM2->MDM2_p53_complex MDM2->p53 Inhibition I_XW_053 This compound I_XW_053->MDM2 Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

Caption: p53-MDM2 signaling pathway and the mechanism of this compound.

Experimental Protocol

This protocol outlines the steps for determining the binding affinity of this compound to the N-terminal domain of MDM2 (residues 2-125) using a standard isothermal titration calorimeter.

3.1. Materials and Reagents

  • Protein: Purified recombinant human MDM2 (residues 2-125) with a purity of >95%.

  • Inhibitor: this compound, dissolved in a compatible solvent (e.g., DMSO).

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP. It is crucial that the buffer for the protein and the inhibitor are identical to minimize heats of dilution.

  • Isothermal Titration Calorimeter: e.g., MicroCal PEAQ-ITC or equivalent.

3.2. Sample Preparation

  • Protein Dialysis: Dialyze the purified MDM2 protein against the ITC buffer overnight at 4°C to ensure buffer matching.

  • Concentration Determination: Accurately determine the concentration of the MDM2 protein using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.

  • Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Subsequently, dilute the inhibitor to the final desired concentration in the ITC buffer. The final DMSO concentration in the syringe should be matched in the cell to minimize dilution artifacts.

  • Degassing: Thoroughly degas both the protein and inhibitor solutions immediately before the ITC experiment to prevent the formation of air bubbles in the cell and syringe.

3.3. ITC Experiment Setup and Execution

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare MDM2 Solution (e.g., 25 µM in ITC buffer) Degas Degas Both Solutions Protein_Prep->Degas Inhibitor_Prep Prepare this compound Solution (e.g., 250 µM in ITC buffer) Inhibitor_Prep->Degas Load_Cell Load MDM2 into Sample Cell Degas->Load_Cell Load_Syringe Load this compound into Syringe Degas->Load_Syringe Equilibrate Equilibrate at 25°C Load_Cell->Equilibrate Load_Syringe->Equilibrate Titration Perform Titration (19 injections of 2 µL) Equilibrate->Titration Integrate Integrate Raw Data Titration->Integrate Correct_Dilution Correct for Heat of Dilution Integrate->Correct_Dilution Fit_Model Fit to a Binding Model Correct_Dilution->Fit_Model Determine_Parameters Determine K_D, ΔH, n Fit_Model->Determine_Parameters

Caption: Experimental workflow for Isothermal Titration Calorimetry.

  • Instrument Preparation: Thoroughly clean the sample cell and injection syringe with detergent and water, followed by extensive rinsing with the ITC buffer.

  • Loading the Calorimeter:

    • Sample Cell: Carefully load the MDM2 protein solution (e.g., 25 µM) into the sample cell, avoiding the introduction of bubbles.

    • Injection Syringe: Load the this compound solution (e.g., 250 µM) into the injection syringe.

  • Titration Parameters:

    • Number of Injections: 19-20 injections.

    • Injection Volume: An initial small injection (e.g., 0.4 µL) followed by equal-volume injections (e.g., 2 µL).

    • Stirring Speed: ~750 rpm.

    • Spacing between injections: 150 seconds (or until the thermal power returns to baseline).

    • Temperature: 25°C.

  • Control Experiment: To determine the heat of dilution, perform a control titration of the this compound solution into the ITC buffer alone (without the MDM2 protein). This background heat will be subtracted from the protein-inhibitor binding data.

3.4. Data Analysis

  • Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.

  • Subtract the heat of dilution from the control experiment.

  • Plot the corrected heat per mole of injectant against the molar ratio of this compound to MDM2.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

  • The fitting will yield the thermodynamic parameters: dissociation constant (KD), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the following equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Data Presentation

The following table summarizes hypothetical binding data for this compound and other known MDM2 inhibitors, as would be determined by ITC.

CompoundTargetKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
This compound MDM2151.02 ± 0.05-12.5 ± 0.31.8-10.7
Nutlin-3aMDM2900.98 ± 0.04-10.8 ± 0.21.1-9.7
RG7112MDM2181.01 ± 0.03-11.5 ± 0.41.2-10.3
MI-219MDM250.99 ± 0.06-13.2 ± 0.52.0-11.2

Data for Nutlin-3a, RG7112, and MI-219 are representative values from published literature for comparative purposes.[12][13]

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for characterizing the binding of the novel inhibitor this compound to its target protein, MDM2. The detailed thermodynamic profile obtained from ITC experiments is crucial for the validation and optimization of lead compounds in drug discovery programs targeting the p53-MDM2 pathway. The protocol described herein offers a comprehensive guide for researchers to obtain high-quality, reproducible data for small molecule-protein interactions.

References

Application Notes and Protocols for Studying HIV Capsid Assembly with I-XW-053

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) continues to be a major global health concern. The viral capsid, a conical protein shell composed of the p24 capsid protein (CA), is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle. Its proper assembly and disassembly are vital for viral infectivity, making it an attractive target for novel antiretroviral therapies. I-XW-053 is a small molecule inhibitor that targets the HIV-1 capsid protein, offering a valuable tool for studying the intricate process of capsid assembly and for the development of new anti-HIV agents.[1] This document provides detailed application notes and protocols for utilizing this compound in research settings.

This compound acts by blocking the interface between the N-terminal domains (NTD) of adjacent capsid protein subunits, thereby interfering with the protein-protein interactions necessary for the formation of the capsid shell.[1] It has been shown to suppress the replication of HIV-1 with an IC50 of 164.2 μM.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its antiviral activity and binding characteristics.

Table 1: Antiviral Activity of this compound

ParameterVirus StrainCell LineValueReference
IC50HIV-1 (89BZ167)PBMCs164.2 µM[1]

Table 2: Biophysical Characterization of this compound Binding to HIV-1 Capsid Protein (CA)

ParameterMethodConditionsValueReference
Binding Affinity (Kd)Isothermal Titration Calorimetry (ITC)25°C, Tris-HCl, 150 mM NaCl, 3% DMSO85 µM
Stoichiometry (n)Isothermal Titration Calorimetry (ITC)25°C, Tris-HCl, 150 mM NaCl, 3% DMSO2 molecules of this compound per CA monomer
Enthalpy Change (ΔH)Isothermal Titration Calorimetry (ITC)25°C, Tris-HCl, 150 mM NaCl, 3% DMSO-7.1 kcal/mol
Entropy Change (ΔS)Isothermal Titration Calorimetry (ITC)25°C, Tris-HCl, 150 mM NaCl, 3% DMSO-5.0 cal/(K·mol)

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro HIV-1 Capsid Assembly Assay

This protocol describes an in vitro assay to monitor the assembly of recombinant HIV-1 capsid protein into higher-order structures and to assess the inhibitory effect of this compound.

Materials:

  • Recombinant HIV-1 Capsid Protein (CA)

  • This compound

  • Assembly Buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear bottom plates

  • Spectrophotometer capable of measuring absorbance at 350 nm

Procedure:

  • Preparation of Reagents:

    • Dissolve recombinant HIV-1 CA protein in an appropriate buffer to a final concentration of 100 µM.

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in DMSO to achieve the desired final concentrations in the assay. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • In a 96-well plate, add the desired volume of Assembly Buffer.

    • Add the appropriate volume of the this compound dilution or DMSO (for the no-inhibitor control) to each well.

    • Initiate the assembly reaction by adding the recombinant HIV-1 CA protein to each well to a final concentration of 50 µM.

  • Measurement of Capsid Assembly:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the increase in optical density (OD) at 350 nm over time. Measurements should be taken at regular intervals (e.g., every 5 minutes) for a total duration of 1-2 hours. The increase in OD350 is indicative of light scattering due to the formation of large capsid assemblies.

  • Data Analysis:

    • Plot the OD350 values as a function of time for each concentration of this compound.

    • Determine the initial rate of assembly for each condition.

    • Calculate the percentage of inhibition of capsid assembly at each this compound concentration relative to the DMSO control.

    • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Antiviral Assay using p24 ELISA

This protocol details the procedure to determine the inhibitory effect of this compound on HIV-1 replication in a cell-based assay by quantifying the amount of p24 capsid protein in the culture supernatant.

Materials:

  • HIV-1 permissive cell line (e.g., TZM-bl, Jurkat, or PBMCs)

  • HIV-1 viral stock

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Plate reader for ELISA

Procedure:

  • Cell Plating:

    • Seed the HIV-1 permissive cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control (medium with DMSO) and a no-virus control.

  • Viral Infection:

    • Infect the cells with a pre-titered amount of HIV-1 viral stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and assay duration.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.

  • Supernatant Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 ELISA:

    • Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Generate a standard curve using the provided p24 standards.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the no-drug control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed antiviral effect is not due to compound-induced cell death.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

G cluster_assembly Normal HIV-1 Capsid Assembly cluster_inhibition Inhibition by this compound CA_monomer Capsid (CA) Monomers NTD_NTD_interaction NTD-NTD Interaction CA_monomer->NTD_NTD_interaction Assembly Capsid Assembly NTD_NTD_interaction->Assembly Mature_Capsid Mature Viral Capsid Assembly->Mature_Capsid I_XW_053 This compound Blocked_Interaction Blocked NTD-NTD Interaction I_XW_053->Blocked_Interaction Inhibited_Assembly Inhibited Assembly Blocked_Interaction->Inhibited_Assembly Defective_Capsid Defective/No Capsid Formation Inhibited_Assembly->Defective_Capsid

Caption: Proposed mechanism of action of this compound in inhibiting HIV-1 capsid assembly.

G start Start recombinant_protein Recombinant HIV-1 Capsid Protein (CA) Production start->recombinant_protein cellular_assays Cellular Antiviral Assays (p24 ELISA) start->cellular_assays invitro_assembly In Vitro Capsid Assembly Assay with this compound recombinant_protein->invitro_assembly biophysical_assays Biophysical Assays (SPR, ITC) recombinant_protein->biophysical_assays data_analysis Data Analysis (IC50, EC50, Kd) invitro_assembly->data_analysis biophysical_assays->data_analysis cytotoxicity_assay Cytotoxicity Assay cellular_assays->cytotoxicity_assay cellular_assays->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for characterizing the activity of this compound.

References

Application Notes and Protocols: Experimental Use of I-XW-053 in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-XW-053 is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[5] Peripheral Blood Mononuclear Cells (PBMCs) are critical components of the immune system and are often utilized in immunological and pharmacological studies to investigate the effects of novel therapeutic compounds. These application notes provide a comprehensive guide for the experimental use of this compound in human PBMCs, including detailed protocols for assessing its biological effects.

The Wnt/β-catenin signaling pathway plays a crucial role in cellular processes such as proliferation and differentiation.[6] Tankyrase inhibitors, like the hypothetical this compound, function by stabilizing the β-catenin destruction complex, which leads to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[2][4] In the context of PBMCs, modulating this pathway could have significant implications for immune cell function, including cytokine production and proliferation.

Data Presentation

As this compound is a hypothetical compound for the purpose of this guide, the following tables are templates for researchers to populate with their experimental data.

Table 1: Dose-Response Effect of this compound on PBMC Viability

This compound Concentration (µM)PBMC Viability (%)Standard Deviation
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion by Activated PBMCs

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Unstimulated Control
Stimulated Control (e.g., LPS)
Stimulated + this compound (1 µM)
Stimulated + this compound (10 µM)

Table 3: Effect of this compound on Anti-inflammatory Cytokine Secretion by Activated PBMCs

TreatmentIL-10 (pg/mL)TGF-β (pg/mL)
Unstimulated Control
Stimulated Control (e.g., LPS)
Stimulated + this compound (1 µM)
Stimulated + this compound (10 µM)

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat layer containing the PBMCs.

  • Collect the buffy coat layer and transfer it to a new 15 mL conical tube.

  • Wash the collected cells by adding PBS to a total volume of 15 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Count the cells using a hemocytometer and trypan blue to assess viability.

  • Adjust the cell density to the desired concentration for downstream experiments.

G cluster_0 PBMC Isolation Workflow Whole Blood Whole Blood Dilute with PBS Dilute with PBS Whole Blood->Dilute with PBS Layer on Ficoll Layer on Ficoll Dilute with PBS->Layer on Ficoll Centrifuge Centrifuge Layer on Ficoll->Centrifuge Collect Buffy Coat Collect Buffy Coat Centrifuge->Collect Buffy Coat Wash Cells Wash Cells Collect Buffy Coat->Wash Cells Count and Resuspend Count and Resuspend Wash Cells->Count and Resuspend

Caption: Workflow for isolating PBMCs from whole blood.

Protocol 2: PBMC Viability Assay

This protocol determines the cytotoxic effect of this compound on PBMCs using a standard MTT assay.

Materials:

  • Isolated PBMCs

  • This compound stock solution (dissolved in DMSO)

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed 1 x 10^5 PBMCs per well in a 96-well plate in a final volume of 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cytokine Secretion Assay (ELISA)

This protocol measures the effect of this compound on the production of pro- and anti-inflammatory cytokines by PBMCs.

Materials:

  • Isolated PBMCs

  • This compound

  • Stimulating agent (e.g., Lipopolysaccharide - LPS for pro-inflammatory cytokines, Phytohemagglutinin - PHA for T-cell derived cytokines)

  • Complete RPMI-1640 medium

  • 24-well plate

  • ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)

  • Microplate reader

Procedure:

  • Seed 1 x 10^6 PBMCs per well in a 24-well plate in 1 mL of complete medium.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with an appropriate agent (e.g., 100 ng/mL LPS) for 24 hours. Include an unstimulated control.

  • After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.

  • Collect the supernatant and store at -80°C until analysis.

  • Quantify the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 4: Western Blot Analysis of Wnt/β-catenin Pathway Proteins

This protocol assesses the effect of this compound on the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

  • Isolated PBMCs

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-Axin1, anti-p-GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat PBMCs with this compound or vehicle for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled GSK3β GSK3β Dishevelled->GSK3β inhibits β-catenin β-catenin GSK3β->β-catenin phosphorylates for degradation APC/Axin Complex APC/Axin Complex APC/Axin Complex->GSK3β Proteasomal Degradation Proteasomal Degradation β-catenin->Proteasomal Degradation Nuclear Translocation Nuclear Translocation β-catenin->Nuclear Translocation TCF/LEF TCF/LEF Nuclear Translocation->TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription Tankyrase Tankyrase Tankyrase->APC/Axin Complex destabilizes This compound This compound This compound->Tankyrase inhibits

Caption: this compound inhibits Tankyrase, stabilizing the APC/Axin complex.

G cluster_1 Experimental Workflow for this compound in PBMCs Isolate PBMCs Isolate PBMCs Treat with this compound Treat with this compound Isolate PBMCs->Treat with this compound Viability Assay Viability Assay Treat with this compound->Viability Assay Cytokine Assay Cytokine Assay Treat with this compound->Cytokine Assay Western Blot Western Blot Treat with this compound->Western Blot Data Analysis Data Analysis Viability Assay->Data Analysis Cytokine Assay->Data Analysis Western Blot->Data Analysis

Caption: General workflow for testing this compound in PBMCs.

References

Quantifying Small Molecule Binding to Carbonic Anhydrase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to processes such as pH homeostasis, CO2 transport, and various metabolic pathways.[2][3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a significant target for therapeutic intervention.[4][5] The development of small molecule inhibitors against specific CA isoforms is a major focus in drug discovery.[6]

This document provides detailed application notes and protocols for quantifying the binding of a small molecule inhibitor, exemplified by I-XW-053, to a Carbonic Anhydrase (CA) protein. The methodologies described herein are essential for characterizing the affinity, thermodynamics, and kinetics of the protein-ligand interaction, which are critical parameters in the evaluation of potential drug candidates.

Data Presentation: Quantitative Binding Parameters

The following table summarizes typical quantitative data obtained from biophysical assays used to characterize the binding of small molecule inhibitors to Carbonic Anhydrase II (CAII), a well-studied isoform. These values are provided as examples to illustrate the data that can be generated using the protocols detailed below.

InhibitorTechniqueDissociation Constant (Kd)Association Rate Constant (ka) (M-1s-1)Dissociation Rate Constant (kd) (s-1)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol/deg)Stoichiometry (n)
AcetazolamideSPR25 nM1.1 x 1052.75 x 10-3---
4-CarboxybenzenesulfonamideSPR40 µM-----
FurosemideSPR2.5 µM-----
AcetazolamideITC----8.5-1.21.0

Data presented are representative values from literature and application notes for known inhibitors of Carbonic Anhydrase II and may not represent the specific binding of this compound.[7][8]

Signaling Pathway and Experimental Workflow

Carbonic Anhydrase Signaling Pathway

Carbonic Anhydrases are involved in numerous signaling pathways primarily by modulating pH and bicarbonate concentration.[9] These changes can influence a variety of downstream cellular processes.[9] For instance, in cancer biology, the activity of extracellular CA isoforms like CAIX contributes to the acidification of the tumor microenvironment, which is linked to tumor progression and metastasis.[10] Intracellularly, CAs can impact signaling pathways sensitive to pH fluctuations, such as the mTORC1 pathway.[11]

CarbonicAnhydrase_Pathway CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Bicarbonate HCO₃⁻ + H⁺ CA->Bicarbonate pH_Change Intra/Extracellular pH Modulation Bicarbonate->pH_Change Downstream Downstream Signaling (e.g., mTORC1, Angiogenesis) pH_Change->Downstream Inhibitor This compound (Small Molecule Inhibitor) Inhibitor->CA

Caption: Role of Carbonic Anhydrase in signaling and its inhibition.

General Experimental Workflow for Binding Analysis

The process of quantifying the binding of a small molecule to a protein involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical workflow for techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Protein_Prep Protein Purification & Characterization (e.g., Carbonic Anhydrase) ITC_Exp Isothermal Titration Calorimetry (ITC) Protein_Prep->ITC_Exp SPR_Exp Surface Plasmon Resonance (SPR) Protein_Prep->SPR_Exp Ligand_Prep Small Molecule Synthesis & Characterization (e.g., this compound) Ligand_Prep->ITC_Exp Ligand_Prep->SPR_Exp Buffer_Prep Buffer Preparation & Degassing Buffer_Prep->ITC_Exp Buffer_Prep->SPR_Exp Data_Processing Raw Data Processing & Correction ITC_Exp->Data_Processing SPR_Exp->Data_Processing Binding_Model Fitting to a Binding Model Data_Processing->Binding_Model Quantification Determination of K_d, ΔH, ΔS, k_a, k_d Binding_Model->Quantification

Caption: General workflow for protein-small molecule binding analysis.

Experimental Protocols

The following are generalized protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for the analysis of small molecule binding to Carbonic Anhydrase. These protocols should be optimized for the specific protein and ligand under investigation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[12]

Materials:

  • Purified Carbonic Anhydrase protein

  • This compound small molecule inhibitor

  • ITC instrument (e.g., Malvern MicroCal)

  • Dialysis tubing or desalting columns

  • Appropriate buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • Degasser

Protocol:

  • Sample Preparation:

    • Dialyze the purified CA protein and dissolve the this compound compound in the same batch of buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated method for the small molecule).

    • A typical starting concentration for the protein in the sample cell is 10-50 µM, and for the ligand in the syringe is 10-20 times the protein concentration.

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.[13]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe with detergent and water, followed by extensive rinsing with the experimental buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Load the CA protein solution into the sample cell (typically ~200-300 µL).

    • Load the this compound solution into the injection syringe (typically ~40-50 µL).

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion from the syringe tip, which is typically discarded during data analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline (e.g., 150-180 seconds).

    • Set the stirring speed to ensure rapid mixing without generating significant heat from friction (e.g., 750 rpm).

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to determine the heat change.

    • Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[14] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Materials:

  • Purified Carbonic Anhydrase protein

  • This compound small molecule inhibitor

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Amine coupling kit (containing N-hydroxysuccinimide [NHS], 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [EDC], and ethanolamine)

  • Running buffer (e.g., HBS-EP+, filtered and degassed)

  • Regeneration solution (if necessary, e.g., low pH glycine)

Protocol:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

    • Inject the CA protein, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.[15]

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer. It is crucial to include a buffer-only injection (zero concentration) for double referencing.

    • Inject the different concentrations of this compound over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding in real-time, recording the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • If the ligand does not fully dissociate, a regeneration step with a specific solution may be required between injections. This step needs to be carefully optimized to ensure it removes the bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the buffer-only injection from the experimental data to correct for bulk refractive index changes and instrument drift.

    • The resulting sensorgrams (response units vs. time) are then globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd values.

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (kd/ka). Alternatively, for fast interactions, Kd can be determined by steady-state analysis, where the response at equilibrium is plotted against the analyte concentration.

References

Application Notes and Protocols: I-XW-053 as a Tool for Studying Capsid Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) core protein plays a critical role in multiple stages of the viral lifecycle, including encapsidation of the pregenomic RNA (pgRNA), reverse transcription, and intracellular trafficking. The assembly of the viral capsid from core protein dimers is a key process that is essential for the production of infectious virions. Molecules that modulate this assembly process, known as Capsid Assembly Modulators (CAMs), represent a promising class of antiviral agents. I-XW-053 is a novel investigational compound belonging to this class. These application notes provide a comprehensive overview of the methodologies used to characterize the effects of this compound on HBV capsid dynamics.

Mechanism of Action of Capsid Assembly Modulators

CAMs typically bind to a hydrophobic pocket at the interface of core protein dimers, allosterically modulating their interaction.[1] This can lead to two primary outcomes:

  • Class I CAMs (Assembly Misdirectors): These compounds induce the formation of aberrant, non-capsid-like structures that are non-functional.[2]

  • Class II CAMs (Assembly Accelerators): These compounds accelerate the kinetics of capsid assembly, leading to the formation of empty capsids that do not contain the viral pgRNA.[3]

The following diagram illustrates the general mechanism of action for HBV CAMs.

cluster_0 HBV Capsid Assembly Pathway cluster_1 This compound (CAM) Intervention Core Protein Dimers Core Protein Dimers Assembly Intermediates Assembly Intermediates Core Protein Dimers->Assembly Intermediates Self-assembly Aberrant Structures Aberrant Structures Core Protein Dimers->Aberrant Structures Class I Effect (Misdirection) Empty Capsids Empty Capsids Core Protein Dimers->Empty Capsids Class II Effect (Acceleration) pgRNA-Polymerase Complex pgRNA-Polymerase Complex pgRNA-Polymerase Complex->Assembly Intermediates Encapsidation Correct Capsid Assembly Correct Capsid Assembly Assembly Intermediates->Correct Capsid Assembly Infectious Virion Infectious Virion Correct Capsid Assembly->Infectious Virion This compound This compound This compound->Core Protein Dimers Binds to allosteric site

Caption: Mechanism of HBV Capsid Assembly Modulation by this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical Class I and Class II CAM, illustrating the expected outcomes from the experimental protocols described below.

Table 1: In Vitro Antiviral Activity

CompoundEC50 (nM) in HepG2.2.15 cellsCC50 (µM) in HepG2 cellsSelectivity Index (SI = CC50/EC50)
This compound (Example Data) 2.5> 50> 20,000
Reference NUC (e.g., Entecavir) 1.0> 100> 100,000

Table 2: Biophysical Characterization of Capsid Assembly

CompoundBinding Affinity (Kd) to Core Dimer (µM)Effect on Assembly KineticsPredominant Assembly Product
This compound (Class I Example) 0.5MisdirectionAberrant, non-capsid polymers
This compound (Class II Example) 1.2AccelerationEmpty, morphologically normal capsids

Experimental Protocols

A typical experimental workflow for characterizing a novel CAM like this compound is depicted below.

Start Compound Synthesis/Acquisition Compound Synthesis/Acquisition Start->Compound Synthesis/Acquisition Cell-Based Antiviral Assay Cell-Based Antiviral Assay Compound Synthesis/Acquisition->Cell-Based Antiviral Assay Determine EC50 & CC50 Determine EC50 & CC50 Cell-Based Antiviral Assay->Determine EC50 & CC50 Biophysical Assays Biophysical Assays Determine EC50 & CC50->Biophysical Assays Binding Affinity (SPR/ITC) Binding Affinity (SPR/ITC) Biophysical Assays->Binding Affinity (SPR/ITC) Assembly Kinetics (Fluorescence) Assembly Kinetics (Fluorescence) Biophysical Assays->Assembly Kinetics (Fluorescence) Structural Analysis Structural Analysis Binding Affinity (SPR/ITC)->Structural Analysis Assembly Kinetics (Fluorescence)->Structural Analysis Native Agarose Gel Electrophoresis Native Agarose Gel Electrophoresis Structural Analysis->Native Agarose Gel Electrophoresis Transmission Electron Microscopy (TEM) Transmission Electron Microscopy (TEM) Structural Analysis->Transmission Electron Microscopy (TEM) Mechanism of Action Determination Mechanism of Action Determination Native Agarose Gel Electrophoresis->Mechanism of Action Determination Transmission Electron Microscopy (TEM)->Mechanism of Action Determination End Mechanism of Action Determination->End

Caption: Experimental Workflow for this compound Characterization.

Protocol 1: Cell-Based Antiviral Activity Assay

This protocol determines the 50% effective concentration (EC50) of this compound for inhibiting HBV replication and the 50% cytotoxic concentration (CC50) to assess its therapeutic window.

Materials:

  • HepG2.2.15 cell line (constitutively expresses HBV)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Reagents for DNA extraction and quantitative PCR (qPCR)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Incubate at 37°C, 5% CO2.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Entecavir). For CC50 determination, treat a parallel plate of uninfected HepG2 cells.

  • Incubation: Incubate the plates for 6 days, replacing the media with fresh compound-containing media on day 3.

  • Supernatant Collection: On day 6, collect the cell culture supernatant.

  • DNA Extraction: Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample by qPCR using primers and probes specific for the HBV genome.

  • EC50 Calculation: Plot the percentage of viral replication inhibition against the log concentration of this compound. Fit the data to a dose-response curve to determine the EC50 value.[4]

  • CC50 Determination: On the parallel plate, add the cell viability reagent and measure the signal according to the manufacturer's instructions. Calculate the CC50 from the dose-response curve of cell viability versus compound concentration.

Protocol 2: In Vitro Capsid Assembly Analysis by Native Agarose Gel Electrophoresis

This assay assesses the effect of this compound on the formation of HBV capsids from purified core protein dimers.

Materials:

  • Purified recombinant HBV core protein (Cp149) dimers

  • Assembly buffer (e.g., 50 mM HEPES, pH 7.5, with varying NaCl concentrations)

  • This compound stock solution (in DMSO)

  • 1% agarose gel in TBE buffer

  • Native protein loading dye

  • Coomassie Brilliant Blue or SYPRO Ruby for protein staining

Procedure:

  • Assembly Reaction: In a microcentrifuge tube, combine the Cp149 dimers with the assembly buffer. Add this compound at various concentrations or a vehicle control. The final DMSO concentration should be kept low (e.g., ≤ 1%) to avoid solvent effects.

  • Incubation: Incubate the reaction at room temperature or 37°C for a defined period (e.g., 2 hours or overnight) to allow for capsid assembly.

  • Gel Electrophoresis: Add native loading dye to the samples and load them onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Staining and Visualization: Stain the gel with Coomassie Blue or a more sensitive fluorescent stain like SYPRO Ruby. Image the gel. Assembled capsids will migrate as a distinct band, while unassembled dimers will run much faster. Aberrant structures may appear as smears or higher-order aggregates.[2]

Protocol 3: Transmission Electron Microscopy (TEM) of Assembled Capsids

TEM provides direct visualization of the morphology of particles formed in the presence of this compound.

Materials:

  • Samples from the in vitro assembly reaction (Protocol 2)

  • Carbon-coated copper grids

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Filter paper

Procedure:

  • Grid Preparation: Place a drop of the assembly reaction onto a carbon-coated grid for 1-2 minutes.

  • Wicking: Wick away the excess sample with the edge of a piece of filter paper.

  • Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Final Wicking: Wick away the excess stain.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Examine the grid using a transmission electron microscope. Acquire images at various magnifications to assess the morphology of the assembled particles. Look for the presence of normal icosahedral capsids, empty capsids, or aberrant structures.[5]

Logical Relationships and Interpretation

The data obtained from these protocols can be integrated to build a comprehensive understanding of this compound's mechanism of action.

This compound This compound Binds to Core Dimer Binds to Core Dimer This compound->Binds to Core Dimer SPR/ITC Low Cytotoxicity Low Cytotoxicity This compound->Low Cytotoxicity Alters Assembly Pathway Alters Assembly Pathway Binds to Core Dimer->Alters Assembly Pathway Native Gel / TEM Inhibits Viral Replication Inhibits Viral Replication Alters Assembly Pathway->Inhibits Viral Replication Cell-based Assay (EC50) Favorable Therapeutic Index Favorable Therapeutic Index Inhibits Viral Replication->Favorable Therapeutic Index Low Cytotoxicity->Favorable Therapeutic Index Cell-based Assay (CC50)

Caption: Logical Flow from Binding to Antiviral Efficacy.

By correlating the biophysical data (binding affinity, effect on assembly) with the cell-based antiviral activity, a clear picture of this compound's mode of action as a tool for studying and inhibiting capsid dynamics can be established. This comprehensive approach is crucial for the continued development of CAMs as a potential therapy for chronic Hepatitis B.

References

Application Notes and Protocols for High-Throughput Screening of PORCN Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in a variety of diseases, including cancer. Porcupine (PORCN) is a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands. Inhibition of PORCN presents a promising therapeutic strategy for blocking Wnt-driven pathologies at an early stage of the signaling cascade.

This document provides detailed application notes and protocols for the application of PORCN inhibitors in high-throughput screening (HTS) campaigns. While specific data for I-XW-053 is not publicly available, this guide outlines a generalized approach using methodologies and representative data from other well-characterized PORCN inhibitors. These protocols can be adapted for the evaluation of novel compounds like this compound.

Mechanism of Action of PORCN Inhibitors

PORCN inhibitors act by binding to the PORCN enzyme, preventing the attachment of a palmitoleoyl group to Wnt proteins. This post-translational modification is a prerequisite for the secretion of Wnt ligands from the cell. By inhibiting PORCN, these small molecules effectively block the entire canonical Wnt signaling pathway at its origin, leading to a downstream reduction in the stabilization and nuclear translocation of β-catenin, and subsequent downregulation of Wnt target gene expression.

Data Presentation: Efficacy of Representative PORCN Inhibitors

The following table summarizes the in vitro efficacy of several known PORCN inhibitors. This data is provided as a reference for expected potency and can be used to benchmark the performance of new chemical entities like this compound in HTS assays.

CompoundAssay TypeCell LineIC50/EC50Reference
LGK974Wnt Signaling ReporterTM30.4 nM[1]
Wnt-C59TCF Luciferase ReporterHEK29374 pM[1]
ETC-159β-catenin ReporterSTF3A2.9 nM[1]
IWP-L6Wnt Signaling Reporter-0.5 nM[1]
IWP-O1Wnt Signaling Reporter-80 pM[1]
GNF-6231PORCN Inhibition-0.8 nM[1]

Signaling Pathway Diagram

Wnt_PORCN_Signaling_Pathway cluster_cytoplasm Cytoplasm Wnt Wnt Ligand PORCN PORCN Wnt->PORCN Frizzled Frizzled Receptor DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL Wnt_p Palmitoylated Wnt PORCN->Wnt_p Wnt_p->Frizzled Secretion & Binding Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Ub Ubiquitin beta_catenin_p->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Target_Genes Wnt Target Genes (e.g., AXIN2, c-Myc) TCF_LEF->Target_Genes I_XW_053 This compound (PORCN Inhibitor) I_XW_053->PORCN

Caption: The Wnt/PORCN signaling pathway and the mechanism of action of this compound.

Experimental Protocols

A common and robust method for screening PORCN inhibitors is a cell-based Wnt signaling reporter assay. These assays typically utilize a cell line engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a TCF/LEF responsive element.

High-Throughput Screening Workflow Diagram

HTS_Workflow Start Start Plate_Cells Plate Reporter Cell Line (e.g., HEK293 STF) Start->Plate_Cells Incubate_1 Incubate (24h) Plate_Cells->Incubate_1 Add_Compounds Add Test Compounds (this compound analogs) & Controls (e.g., LGK974) Incubate_1->Add_Compounds Add_Wnt Add Wnt3a Conditioned Media or Purified Wnt3a Add_Compounds->Add_Wnt Incubate_2 Incubate (16-24h) Add_Wnt->Incubate_2 Add_Reagent Add Luciferase Substrate Incubate_2->Add_Reagent Read_Plate Read Luminescence Add_Reagent->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Z' Factor Calculation Read_Plate->Data_Analysis Hit_Confirmation Hit Confirmation & Validation Data_Analysis->Hit_Confirmation End End Hit_Confirmation->End

Caption: A typical high-throughput screening workflow for identifying PORCN inhibitors.

Detailed Protocol: Cell-Based Wnt Reporter Assay

This protocol is designed for a 384-well plate format, suitable for HTS.

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing a SuperTOPFlash (STF) luciferase reporter (HEK293-STF).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).

  • Assay Medium: DMEM with 0.5% FBS.

  • Wnt Source: Wnt3a conditioned media or purified recombinant Wnt3a protein.

  • Test Compounds: this compound and other test articles dissolved in 100% DMSO.

  • Positive Control: A known PORCN inhibitor (e.g., LGK974).

  • Negative Control: DMSO vehicle.

  • Assay Plates: 384-well white, solid-bottom tissue culture-treated plates.

  • Reagent: Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Instrumentation: Plate reader capable of measuring luminescence.

2. Procedure:

  • Cell Plating:

    • Harvest and resuspend HEK293-STF cells in culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate. This will result in a final DMSO concentration of ≤0.5%.

  • Wnt Stimulation:

    • Prepare Wnt3a conditioned media or purified Wnt3a in assay medium to a final concentration that elicits ~80% of the maximal reporter activity (pre-determined by a dose-response experiment).

    • Add 25 µL of the Wnt3a solution to each well, except for the negative control wells (add assay medium only).

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 16-24 hours.

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

3. Data Analysis:

  • Percentage Inhibition: Calculate the percentage inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay. It is calculated using the signals from the positive (Wnt3a + DMSO) and negative (no Wnt3a) controls. Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The protocols and data presented provide a comprehensive framework for the high-throughput screening and characterization of PORCN inhibitors. While specific experimental data for this compound is not yet widely available, the outlined methodologies can be readily adapted to evaluate its potential as a modulator of the Wnt signaling pathway. Successful implementation of these assays will enable the identification and optimization of novel therapeutic agents targeting Wnt-driven diseases.

References

Troubleshooting & Optimization

I-XW-053 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wnt pathway inhibitor, I-XW-053.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the canonical Wnt signaling pathway. It is structurally related to other known Wnt inhibitors, such as IWR-1 and 53AH, which function by stabilizing Axin, a key component of the β-catenin destruction complex.[1][2] This stabilization leads to the degradation of β-catenin, preventing its translocation to the nucleus and subsequent activation of Wnt target genes.[3][4] Dysregulation of the Wnt pathway is implicated in various cancers, making inhibitors like this compound valuable tools for research and potential therapeutic development.[5][6]

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What is the cause of this?

A2: this compound is a hydrophobic compound with limited aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment such as cell culture media, the compound can "crash out" of solution and form a precipitate. This is a common issue encountered with many small molecule inhibitors.

Q3: What are the consequences of this compound precipitation in my experiment?

A3: Precipitation of this compound can lead to several experimental problems:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound in your experiment will be lower than intended, leading to unreliable and difficult-to-interpret results.

  • Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound.

  • Assay Interference: Precipitates can interfere with various assay readouts, particularly those involving light microscopy, fluorescence, or luminescence.

Q4: How should I prepare my this compound stock solution?

A4: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, sterile DMSO. A concentration of up to 50 mM in DMSO has been reported for the structurally similar compound 53AH.[2] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.

Step 1: Optimizing Stock Solution Preparation
  • Solvent Choice: Use high-purity, anhydrous DMSO for preparing your stock solution. Ensure the DMSO is not old and has not absorbed moisture, which can reduce its solvating capacity.

  • Complete Dissolution: Ensure this compound is fully dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or sonication can facilitate dissolution. Visually inspect the solution to confirm the absence of any particulate matter before storage.

Step 2: Modifying the Dilution Protocol
  • Pre-warm the medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding the stock to cold medium can cause thermal shock and induce precipitation.

  • Gradual Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your culture medium. Instead, perform a serial dilution. A recommended method is to first dilute the stock solution in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium.

  • Rapid Mixing: When adding the stock solution to the medium, ensure rapid and thorough mixing by gently vortexing or swirling the medium. This helps to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.

Step 3: Managing the Final DMSO Concentration
  • Minimize DMSO Content: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%. While some cell lines can tolerate up to 0.5% DMSO, it is crucial to determine the specific tolerance of your cell line.[7]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples, but without this compound. This will help you to distinguish the effects of the compound from the effects of the solvent.

Quantitative Data: Solubility of this compound Analog

While specific quantitative solubility data for this compound in a range of solvents is not widely published, the following table provides solubility information for its close structural analog, 53AH, which is also a Wnt pathway inhibitor.[2] This data can serve as a valuable guide for your experimental design.

SolventSolubility
DMSOUp to 50 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the this compound vial to come to room temperature before opening.

  • Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into single-use amber tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell-Based Wnt Signaling Reporter Assay

This protocol is adapted from a general method for assessing Wnt pathway inhibition using a TCF/LEF luciferase reporter cell line.[8]

Materials:

  • HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the TCF/LEF-luciferase reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. To avoid precipitation, first prepare an intermediate dilution of the DMSO stock in a small volume of serum-free medium before further dilution in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate for 1 hour to allow for compound uptake.

  • Add Wnt3a conditioned medium (or recombinant Wnt3a) to the wells to stimulate the Wnt pathway. Include a set of wells with no Wnt3a stimulation as a negative control.

  • Incubate the plate for an additional 16-24 hours.

  • Measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions and read the luminescence on a plate reader.

  • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compound.

Visualizations

Wnt_Signaling_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds and Activates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Transcription IXW053 This compound IXW053->Destruction_Complex Stabilizes Experimental_Workflow Start Start Seed_Cells Seed TCF/LEF Reporter Cells in 96-well plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Prepare_Compound Prepare this compound dilutions Incubate1->Prepare_Compound Treat_Cells Treat cells with this compound Incubate1->Treat_Cells Prepare_Compound->Treat_Cells Incubate2 Incubate 1h Treat_Cells->Incubate2 Stimulate Stimulate with Wnt3a Incubate2->Stimulate Incubate3 Incubate 16-24h Stimulate->Incubate3 Measure_Luminescence Measure Luciferase Activity Incubate3->Measure_Luminescence Analyze_Data Analyze Data Measure_Luminescence->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Start Precipitation Observed Check_Stock Check Stock Solution Is it clear? Is DMSO anhydrous? Start->Check_Stock Stock_OK Stock Solution OK Check_Stock->Stock_OK Yes Stock_Not_OK Stock Solution Not OK Check_Stock->Stock_Not_OK No Check_Dilution Check Dilution Method Is medium pre-warmed? Using gradual dilution? Stock_OK->Check_Dilution Remake_Stock Remake Stock Solution Use fresh, anhydrous DMSO Ensure complete dissolution Stock_Not_OK->Remake_Stock Remake_Stock->Check_Stock Dilution_OK Dilution Method OK Check_Dilution->Dilution_OK Yes Dilution_Not_OK Dilution Method Not OK Check_Dilution->Dilution_Not_OK No Check_Final_Conc Check Final DMSO Concentration Is it ≤ 0.1%? Dilution_OK->Check_Final_Conc Modify_Dilution Modify Dilution Protocol Pre-warm medium to 37°C Use serial dilution Dilution_Not_OK->Modify_Dilution Modify_Dilution->Check_Dilution Conc_OK Concentration OK Check_Final_Conc->Conc_OK Yes Conc_Not_OK Concentration Not OK Check_Final_Conc->Conc_Not_OK No Resolved Issue Resolved Conc_OK->Resolved Reduce_Conc Reduce Final DMSO Concentration Conc_Not_OK->Reduce_Conc Reduce_Conc->Check_Final_Conc

References

Technical Support Center: Optimizing I-XW-053 Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of the novel inhibitor, I-XW-053.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency. A common approach is to perform a dose-response analysis using a 10-fold serial dilution.[1] A typical starting range might be from 1 nM to 100 µM. This broad range helps in identifying the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[1]

Q2: How should I interpret the IC50 value of this compound?

A2: The IC50 value represents the concentration of this compound that is required to inhibit a specific biological or biochemical function by 50%. It is a measure of the inhibitor's potency. A lower IC50 value indicates higher potency. It is important to note that the IC50 value can vary depending on the cell type, assay duration, and specific experimental conditions.[2][3]

Q3: I am observing high variability in my results. What could be the cause?

A3: High variability in results can stem from several factors. Inconsistent cell seeding density, variations in incubation times, or issues with the inhibitor's solubility and stability can all contribute. Ensure that your experimental technique is consistent and that this compound is fully dissolved in the vehicle solvent before diluting it in the culture medium.

Q4: What is the best vehicle solvent for this compound?

A4: The choice of solvent depends on the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in cell-based assays.[4] However, it is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line, as high concentrations of DMSO can be toxic.[4] Always include a vehicle-only control in your experiments to account for any solvent effects.[1]

Q5: How can I assess the cytotoxicity of this compound?

A5: Cytotoxicity can be assessed using various assays that measure cell viability, such as the MTT, Alamar Blue, or Trypan Blue exclusion assays.[2] It is important to distinguish between the desired inhibitory effect and general cytotoxicity. Ideally, the optimal concentration of this compound should effectively inhibit the target without causing significant cell death, unless cytotoxicity is the intended outcome.[1]

Troubleshooting Guide

Issue 1: No inhibitory effect observed at any concentration.

  • Possible Cause:

    • Incorrect Target: The target of this compound may not be present or active in the chosen cell line.

    • Inhibitor Instability: this compound may be unstable in the assay conditions (e.g., degraded by light or temperature).

    • Poor Solubility: The inhibitor may not be sufficiently soluble in the assay medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Target Expression: Confirm the expression and activity of the target protein in your cell line using methods like Western blotting or qPCR.

    • Check Compound Integrity: Assess the stability of this compound under your experimental conditions.

    • Improve Solubility: Try a different solvent or use techniques like sonication to improve solubility.

Issue 2: High background signal or non-specific effects.

  • Possible Cause:

    • Off-Target Effects: this compound may be interacting with other cellular components, leading to non-specific signals.[5][6]

    • Solvent Effects: The vehicle solvent itself might be causing cellular stress or interfering with the assay readout.[4]

  • Troubleshooting Steps:

    • Perform Off-Target Profiling: If possible, test this compound against a panel of related targets to assess its specificity.

    • Titrate Solvent Concentration: Determine the highest non-toxic concentration of your vehicle solvent and ensure all treatments (including controls) contain the same final solvent concentration.

Issue 3: Inconsistent IC50 values across different experiments.

  • Possible Cause:

    • Cell Passage Number: The characteristics of cultured cells can change with increasing passage number.

    • Assay Conditions: Minor variations in cell density, incubation time, or reagent concentrations can affect the IC50 value.[7]

  • Troubleshooting Steps:

    • Use Consistent Passage Numbers: Use cells within a defined passage number range for all experiments.

    • Standardize Protocols: Ensure that all experimental parameters are kept consistent between assays.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight450.5 g/mol
Solubility in DMSO> 50 mM
Solubility in PBS< 1 µM
StabilityStable for > 24 hours at 37°C in media

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer75
A549Lung Cancer120
HCT116Colon Cancer95
U87-MGGlioblastoma250

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to obtain a range of concentrations (e.g., 1 nM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 48 or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay using Trypan Blue Exclusion

  • Cell Treatment: Treat cells with various concentrations of this compound as described in the IC50 determination protocol.

  • Cell Harvesting: After the incubation period, collect the cells by trypsinization.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate Viability: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation I_XW_053 I_XW_053 I_XW_053->Kinase B

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Tree Start Start No Inhibition No Inhibition Start->No Inhibition High Variability High Variability No Inhibition->High Variability No Check Target Check Target No Inhibition->Check Target Yes Standardize Protocol Standardize Protocol High Variability->Standardize Protocol Yes End End High Variability->End No Check Solubility Check Solubility Check Target->Check Solubility Check Solubility->End Use Consistent Cells Use Consistent Cells Standardize Protocol->Use Consistent Cells Use Consistent Cells->End

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: I-XW-053 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of the hypothetical MEK1/2 inhibitor, I-XW-053.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, small-molecule inhibitor designed to target the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. The intended on-target effect of this compound is the inhibition of ERK1/2 phosphorylation, leading to downstream effects on cell proliferation, differentiation, and survival.

Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] For kinase inhibitors, these unintended interactions are common due to the structural conservation of the ATP-binding site across the human kinome. These off-target activities can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity, making their investigation a critical aspect of drug development.[1]

Q3: How can I differentiate between on-target and off-target effects of this compound?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Employ another MEK1/2 inhibitor with a different chemical scaffold. If this second inhibitor does not reproduce the observed phenotype, it is likely that the effect is due to an off-target activity of this compound.

  • Perform a Rescue Experiment: In a genetically modified cell line, express a form of MEK1 or MEK2 that is resistant to this compound. If the phenotype is not reversed in the presence of the inhibitor, it suggests the effect is independent of MEK1/2 inhibition and therefore an off-target effect.

  • Dose-Response Correlation: Compare the concentration of this compound required to produce the phenotype with its IC50 for MEK1/2 inhibition. A significant discrepancy between these values may indicate that the phenotype is driven by an off-target interaction.

Q4: What are the most effective methods for identifying the specific off-target proteins of this compound?

A4: Several robust methods can be used to identify the specific off-targets of a small molecule inhibitor:

  • Kinase Profiling: This is a direct and widely used method to screen the inhibitor against a large panel of purified kinases.[2][3] These screens provide data on the inhibitory activity of this compound against hundreds of kinases, revealing its selectivity profile.

  • Chemical Proteomics: Techniques such as affinity chromatography using an immobilized version of the inhibitor can help pull down binding partners from cell lysates.[4] These interacting proteins can then be identified by mass spectrometry.

  • Thermal Shift Assays (CETSA): This method assesses the binding of the inhibitor to its targets in a cellular context by measuring changes in protein thermal stability.[4]

Troubleshooting Guides

Issue 1: I am observing a cellular phenotype that is inconsistent with MEK1/2 inhibition (e.g., unexpected changes in cell morphology, activation of an unrelated pathway).

Possible Cause Recommended Action
Off-target effects Perform a dose-response analysis to compare the potency for the observed phenotype with the IC50 for MEK1/2 inhibition. A significant difference suggests an off-target effect. Use a structurally unrelated MEK1/2 inhibitor to see if the phenotype is replicated.
Indirect effects of on-target inhibition The inhibition of a central pathway like MEK/ERK can lead to complex downstream and feedback effects.[5] Review the literature for known crosstalk between the MEK/ERK pathway and the observed phenotype.
Compound instability or metabolism The observed effect might be due to a metabolite of this compound. Evaluate the stability of the compound in your experimental system over time.

Issue 2: My Western blot shows incomplete inhibition of ERK phosphorylation, even at high concentrations of this compound.

Possible Cause Recommended Action
Cellular permeability issues Confirm that this compound is effectively entering the cells and reaching its target. A cellular thermal shift assay (CETSA) can be used to verify target engagement in intact cells.[6]
Activation of compensatory signaling pathways Inhibition of the MEK/ERK pathway can sometimes trigger feedback loops that reactivate the pathway or activate parallel pathways.[7] Perform a time-course experiment to analyze the kinetics of ERK phosphorylation.
High basal activity of the pathway In some cell lines, the MEK/ERK pathway may be so highly activated that a higher concentration of the inhibitor is required for complete suppression.

Issue 3: Kinase profiling has identified several potential off-targets for this compound. How do I validate these in a cellular context?

Possible Cause Recommended Action
Off-target is relevant to the observed phenotype Use a specific inhibitor for the identified off-target kinase to see if it phenocopies the effect observed with this compound. Perform a genetic knockdown (e.g., using siRNA or shRNA) of the off-target and assess if this abrogates the effect of this compound.
Off-target is not functionally relevant in the cell model The interaction may occur in a biochemical assay but not be significant in a complex cellular environment. Focus on off-targets that are known to be expressed and active in your cell line of interest.
The phenotype is due to the combined inhibition of multiple targets It is possible that the observed cellular response is due to the simultaneous inhibition of MEK1/2 and one or more off-targets. This can be investigated using a combination of specific inhibitors for each target.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a selection of kinases to illustrate a typical selectivity profile.

KinaseIC50 (nM)Primary Target/Off-Target
MEK1 5 Primary Target
MEK2 8 Primary Target
ERK2>10,000Not a significant target
SRC250Potential Off-Target
LYN300Potential Off-Target
ABL11,500Weak Off-Target
EGFR>10,000Not a significant target

Table 2: Hypothetical Proteomics Data Summary

This table shows a selection of proteins with altered expression levels in cells treated with this compound, as identified by quantitative mass spectrometry.

ProteinFold Change (Treated vs. Control)Potential Implication
p-ERK1/2-10.5On-target effect
c-Fos-8.2Downstream of on-target effect
p-STAT3+3.5Potential off-target effect (e.g., via SRC family kinase inhibition leading to feedback)
Cyclin D1-6.0Downstream of on-target effect

Experimental Protocols

Protocol 1: Western Blot Analysis of On-Target and Off-Target Signaling

This protocol provides a method for assessing the phosphorylation status of ERK (on-target) and a potential off-target substrate, such as STAT3.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Visualizations

MEK_ERK_Pathway cluster_inhibitor This compound Action RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation IXW053 This compound IXW053->inhibition

Caption: Intended signaling pathway of this compound, targeting MEK1/2.

Off_Target_Pathway cluster_inhibitor This compound Action MEK MEK1/2 (On-Target) SRC SRC Family Kinase (Off-Target) STAT3 STAT3 SRC->STAT3 GeneExpression Altered Gene Expression STAT3->GeneExpression IXW053 This compound IXW053->inhibition_on Intended IXW053->inhibition_off Unintended

Caption: Hypothetical off-target effect of this compound on an unrelated pathway.

Experimental_Workflow start Unexpected Phenotype Observed with this compound step1 Dose-Response Analysis & Use of Control Compound start->step1 decision1 Phenotype Replicated? step1->decision1 step2a Likely On-Target Effect (Investigate Feedback Loops) decision1->step2a Yes step2b Suspect Off-Target Effect decision1->step2b No step3 Kinase Profiling & Chemical Proteomics step2b->step3 step4 Identify Potential Off-Targets step3->step4 step5 Validate Off-Targets (siRNA, Specific Inhibitors) step4->step5 end Characterize Off-Target Mechanism step5->end

Caption: Workflow for investigating suspected off-target effects.

References

Technical Support Center: I-XW-053 Binding Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the novel Kinase-Y inhibitor, I-XW-053.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-Y. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.

Q2: What is the recommended assay for measuring the binding of this compound to Kinase-Y?

A2: A competitive fluorescence polarization (FP) assay is a robust and widely used method to determine the binding affinity of this compound to Kinase-Y. This assay measures the displacement of a fluorescently labeled tracer from the kinase by the unlabeled inhibitor.

Q3: What are the key reagents required for the this compound competitive FP binding assay?

A3: The essential reagents include purified and active Kinase-Y protein, the fluorescent tracer (e.g., a fluorescently-labeled, known Kinase-Y ligand), this compound compound, and an appropriate assay buffer.

Q4: How should I store this compound?

A4: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store it at -20°C. For daily use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Low Fluorescence Polarization Signal

Q: My fluorescence polarization signal is very low, even in the absence of the this compound inhibitor. What could be the cause?

A: A low fluorescence polarization signal can be attributed to several factors:

  • Inactive Kinase-Y: The protein may have lost its activity due to improper storage or handling. It is crucial to use a fresh aliquot of the enzyme or test its activity using a known substrate.

  • Low Concentration of Tracer: The concentration of the fluorescent tracer might be too low to produce a detectable signal. Ensure you are using the tracer at a concentration that is appropriate for your instrument's sensitivity.

  • Suboptimal Assay Buffer: The buffer composition, including pH and salt concentration, can significantly impact protein folding and binding. Verify that the assay buffer is correctly prepared and within the optimal range for Kinase-Y activity.

  • Instrument Settings: Incorrect settings on the fluorescence plate reader, such as excitation and emission wavelengths or gain settings, can lead to a low signal. Consult your instrument's manual to ensure optimal settings for your specific fluorescent tracer.

Issue 2: High Background Signal

Q: I am observing a high background fluorescence polarization signal in my negative control wells (no Kinase-Y). How can I reduce this?

A: High background can be caused by:

  • Tracer Aggregation: The fluorescent tracer may be aggregating, leading to a high polarization signal. This can be mitigated by including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer.

  • Nonspecific Binding: The tracer might be binding non-specifically to the microplate wells. Using low-binding plates can help to minimize this issue.

  • Impure Tracer: The fluorescent tracer preparation may contain impurities that contribute to the high background. If possible, purify the tracer or obtain it from a reliable source.

Issue 3: Inconsistent or Non-Reproducible Results

Q: My IC50 values for this compound are highly variable between experiments. What are the potential reasons?

A: Inconsistent results are a common issue in binding assays and can stem from:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the inhibitor dilutions, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incubation Time: The binding reaction may not have reached equilibrium. It is important to determine the optimal incubation time for the assay by performing a time-course experiment.

  • Compound Precipitation: this compound may precipitate at higher concentrations, especially if the DMSO concentration in the final assay volume is too high. Ensure the final DMSO concentration is kept low (typically ≤1%) and consistent across all wells.

  • Temperature Fluctuations: Binding affinities can be temperature-dependent. Performing the assay at a consistent temperature is critical for reproducibility.

Experimental Protocols

This compound Competitive Fluorescence Polarization (FP) Binding Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
  • Kinase-Y: Prepare a 2X working solution of Kinase-Y in assay buffer.
  • Fluorescent Tracer: Prepare a 2X working solution of the tracer in assay buffer.
  • This compound: Prepare a serial dilution of this compound in DMSO, and then dilute it in assay buffer to a 4X working concentration.

2. Assay Procedure:

  • Add 5 µL of the 4X this compound dilution or DMSO (for controls) to the wells of a low-binding 384-well plate.
  • Add 5 µL of the 2X Kinase-Y solution to the appropriate wells. For negative controls, add 5 µL of assay buffer.
  • Add 10 µL of the 2X fluorescent tracer solution to all wells.
  • Incubate the plate at room temperature for the predetermined optimal incubation time, protected from light.
  • Read the fluorescence polarization on a suitable plate reader.

3. Data Analysis:

  • Calculate the anisotropy or mP values.
  • Plot the mP values against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Troubleshooting Summary for this compound Binding Assay

IssuePotential CauseRecommended Solution
Low Signal Inactive Kinase-YUse a fresh aliquot of enzyme; confirm activity.
Insufficient tracer concentrationOptimize tracer concentration.
Suboptimal buffer conditionsVerify buffer pH and composition.
High Background Tracer aggregationAdd 0.01% non-ionic detergent to the assay buffer.
Nonspecific binding to the plateUse low-binding microplates.
Inconsistent Results Pipetting inaccuraciesCalibrate pipettes; use reverse pipetting for viscous solutions.
Assay not at equilibriumDetermine the optimal incubation time through a time-course experiment.
Compound precipitationKeep the final DMSO concentration low (≤1%).

Table 2: Example IC50 Data for this compound

ExperimentIC50 (nM)
115.2
214.8
316.1
Mean 15.4
SD 0.66

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Y Kinase-Y Receptor->Kinase_Y Activates Downstream_Protein Downstream Substrate Kinase_Y->Downstream_Protein Phosphorylates Transcription Gene Transcription Downstream_Protein->Transcription Regulates Growth_Factor Growth Factor Growth_Factor->Receptor I_XW_053 This compound I_XW_053->Kinase_Y Inhibits

Caption: Hypothetical signaling pathway of Kinase-Y, inhibited by this compound.

Experimental_Workflow A Prepare Reagents (Kinase-Y, Tracer, this compound) B Add this compound to Plate A->B C Add Kinase-Y B->C D Add Fluorescent Tracer C->D E Incubate at Room Temperature D->E F Read Fluorescence Polarization E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for the this compound competitive fluorescence polarization assay.

Troubleshooting_Tree Start Inconsistent Results? Pipetting Check Pipette Calibration and Technique Start->Pipetting Yes Equilibrium Perform Time-Course Experiment to Ensure Equilibrium Pipetting->Equilibrium DMSO Verify Final DMSO Concentration is <=1% Equilibrium->DMSO Temperature Ensure Consistent Assay Temperature DMSO->Temperature

Technical Support Center: I-XW-053 and HIV-1 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming potential resistance to the HIV-1 capsid protein inhibitor, I-XW-053.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2] It functions by blocking the interface between the N-terminal domains (NTD) of the capsid protein.[1][2] This interference disrupts the proper assembly of the viral capsid, a critical process for viral replication.

Q2: What is the primary viral target of this compound?

A2: The primary target of this compound is the HIV-1 capsid protein, which is encoded by the gag gene. Specifically, it targets the interaction surface between two N-terminal domains of the capsid protein.

Q3: Is resistance to this compound expected to occur?

A3: As with most antiretroviral agents, the development of resistance to this compound is a possibility. HIV-1 has a high mutation rate, which can lead to the selection of viral variants with reduced susceptibility to the inhibitor.[3][4]

Q4: What is the likely genetic basis for resistance to this compound?

A4: Resistance to this compound is most likely to arise from mutations within the gag gene, specifically in the region encoding the N-terminal domain of the capsid protein. These mutations would likely alter the binding site of this compound, reducing its inhibitory activity.

Troubleshooting Guide: Investigating Reduced Efficacy of this compound

This guide is designed for researchers who observe a decrease in the antiviral activity of this compound in their experiments.

Issue: this compound is showing reduced antiviral activity against my HIV-1 strain in cell culture.

Possible Cause 1: Experimental Variability

  • Question: Have you confirmed the concentration and purity of your this compound stock?

  • Answer: It is crucial to verify the concentration and integrity of your inhibitor stock. We recommend performing a quality control check, such as HPLC-MS, to confirm the purity and concentration. Additionally, ensure proper storage conditions are maintained (-20°C for short-term, -80°C for long-term) to prevent degradation.[1]

  • Question: Are your cell lines healthy and consistent?

  • Answer: Variations in cell health, passage number, and culture conditions can impact the results of antiviral assays. Ensure that your cell lines are healthy, free from contamination, and used within a consistent range of passage numbers.

Possible Cause 2: Emergence of Viral Resistance

  • Question: How can I determine if my HIV-1 strain has developed resistance to this compound?

  • Answer: To investigate the possibility of resistance, you should perform the following:

    • Determine the IC50 Value: Conduct a dose-response antiviral assay to determine the half-maximal inhibitory concentration (IC50) of this compound against your viral strain. Compare this value to the IC50 against a wild-type, sensitive reference strain. A significant increase in the IC50 value suggests the development of resistance.

    • Genotypic Analysis: Sequence the gag gene of the potentially resistant virus. Compare the sequence to that of the wild-type virus to identify any mutations.

    • Phenotypic Analysis: Introduce the identified mutations into a wild-type HIV-1 molecular clone using site-directed mutagenesis. Perform an antiviral assay with the mutant virus to confirm that the mutation(s) confer resistance to this compound.

Possible Cause 3: Suboptimal Assay Conditions

  • Question: Could my assay conditions be affecting the performance of this compound?

  • Answer: Ensure that your antiviral assay protocol is optimized. Factors such as the multiplicity of infection (MOI), incubation time, and the method used to quantify viral replication can all influence the outcome. We recommend using a standardized and validated protocol.

Experimental Protocols

1. Antiviral Activity Assay (IC50 Determination)

  • Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 replication in cell culture.

  • Methodology:

    • Seed target cells (e.g., TZM-bl cells) in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound to the cells.

    • Infect the cells with a known amount of HIV-1.

    • Incubate for 48-72 hours.

    • Quantify viral replication using a suitable method, such as a luciferase reporter gene assay or a p24 ELISA.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

2. In Vitro Resistance Selection

  • Objective: To generate this compound-resistant HIV-1 strains in cell culture.

  • Methodology:

    • Infect a susceptible T-cell line (e.g., MT-4 cells) with wild-type HIV-1 in the presence of a suboptimal concentration of this compound (approximately the IC50).

    • Monitor viral replication by measuring p24 antigen in the culture supernatant.

    • When viral replication rebounds, harvest the virus and use it to infect fresh cells with a slightly higher concentration of this compound.

    • Repeat this process for multiple passages, gradually increasing the concentration of this compound.

    • Once a virus is able to replicate at a significantly higher concentration of the inhibitor, isolate the viral RNA for genotypic analysis.

3. Genotypic Analysis of the gag Gene

  • Objective: To identify mutations in the capsid-encoding region of the gag gene that may confer resistance to this compound.

  • Methodology:

    • Extract viral RNA from the culture supernatant of the resistant virus.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gag gene.

    • Sequence the PCR product using Sanger sequencing or next-generation sequencing (NGS).[5][6][7]

    • Align the resulting sequence with the wild-type gag sequence to identify mutations.

Data Presentation

Table 1: Hypothetical Antiviral Activity of this compound Against Wild-Type and Mutant HIV-1

Viral StrainKey Mutation(s) in gagIC50 (µM)Fold Change in IC50
Wild-TypeNone164.2[1][2]1.0
Mutant AT108I821.05.0
Mutant BP132L1313.68.0
Mutant CT108I + P132L4926.030.0

Visualizations

G cluster_0 HIV-1 Capsid Assembly cluster_1 Action of this compound CA Monomers CA Monomers CA Dimers CA Dimers CA Monomers->CA Dimers NTD-NTD Interaction Blocked Dimerization Capsid Core Capsid Core CA Dimers->Capsid Core Assembly This compound This compound This compound->Blocked Dimerization Inhibition of Replication Inhibition of Replication Blocked Dimerization->Inhibition of Replication Disrupted Assembly

Caption: Mechanism of action of this compound in inhibiting HIV-1 capsid assembly.

G start Reduced this compound Activity Observed check_compound Verify this compound Stock (Concentration, Purity, Storage) start->check_compound check_cells Assess Cell Health and Assay Conditions check_compound->check_cells Stock OK determine_ic50 Determine IC50 vs. Wild-Type Control check_cells->determine_ic50 Cells/Assay OK ic50_increased Significant IC50 Increase? determine_ic50->ic50_increased sequence_gag Sequence gag Gene of Suspected Resistant Virus ic50_increased->sequence_gag Yes no_resistance Resistance Not Confirmed. Re-evaluate Assay. ic50_increased->no_resistance No identify_mutations Identify Mutations Compared to Wild-Type sequence_gag->identify_mutations phenotypic_assay Confirm Resistance via Site-Directed Mutagenesis identify_mutations->phenotypic_assay phenotypic_assay->no_resistance Not Confirmed resistance_confirmed Resistance Confirmed. Investigate Alternative Inhibitors. phenotypic_assay->resistance_confirmed Resistance Confirmed

Caption: Troubleshooting workflow for investigating reduced this compound activity.

G cluster_0 Phase 1: In Vitro Selection cluster_1 Phase 2: Genotypic Characterization cluster_2 Phase 3: Phenotypic Confirmation start Infect Cells with WT HIV-1 + Suboptimal this compound passage Serial Passage with Increasing [this compound] start->passage isolate Isolate Virus with Reduced Susceptibility passage->isolate extract_rna Extract Viral RNA isolate->extract_rna rt_pcr RT-PCR of gag Gene extract_rna->rt_pcr sequence Sequence gag PCR Product rt_pcr->sequence analyze Identify Mutations sequence->analyze mutagenesis Site-Directed Mutagenesis of WT Clone analyze->mutagenesis generate_virus Generate Mutant Virus mutagenesis->generate_virus assay Perform Antiviral Assay (IC50 Determination) generate_virus->assay confirm Confirm Resistance Phenotype assay->confirm

Caption: Experimental workflow for identifying and confirming this compound resistance.

References

Technical Support Center: I-XW-053

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with I-XW-053. Based on current scientific literature, this compound is an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein and is characterized by a lack of significant cytotoxicity.[1][2] This resource addresses potential issues related to the assessment of its antiviral activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antiviral agent that specifically targets the HIV-1 capsid (CA) protein.[1] It binds to the N-terminal domain (NTD) of the capsid, interfering with early-stage events in the viral replication cycle.[1][3] This disruption is thought to impair the proper uncoating of the viral capsid, which in turn inhibits the process of reverse transcription.[1]

Q2: Is this compound cytotoxic to host cells?

A2: Studies have shown that this compound displays no appreciable cytotoxicity in peripheral blood mononuclear cells (PBMCs) and other cell lines used in antiviral assays.[1][2] Its antiviral activity is specific to HIV-1, with no observed effects on the replication of Simian Immunodeficiency Virus (SIV) or a panel of non-retroviruses.[1]

Q3: What is the reported antiviral activity of this compound?

A3: this compound has been shown to inhibit the replication of various primary HIV-1 isolates in PBMCs.[1] For instance, it suppresses the replication of HIV-189BZ167 with a reported IC50 value of 164.2 μM.[4][5]

Q4: Has there been further development or optimization of this compound?

A4: Yes, structure-activity relationship (SAR) studies have been conducted to improve the efficacy of this compound. These efforts have led to the development of analogues with enhanced antiviral potency. For example, a derivative known as compound 34 demonstrated an 11-fold improvement in blocking HIV-1 replication in human PBMCs compared to the parent compound this compound.[6][7][8]

Troubleshooting Guides

This section provides solutions to common issues that may arise during the in vitro assessment of this compound's antiviral activity.

Problem Potential Cause Troubleshooting Steps
High Variability in EC50 Values 1. Inconsistent viral titer.2. Cell viability issues.3. Compound precipitation.1. Ensure consistent viral stocks and perform a viral titration for each experiment.2. Regularly check cell health and viability; ensure cells are in the logarithmic growth phase.3. Check the solubility of this compound in your culture medium. Prepare fresh dilutions for each experiment.
Inconsistent Inhibition of Reverse Transcription 1. Suboptimal timing of compound addition.2. Issues with qPCR assay for viral DNA quantification.1. Add this compound at the time of infection, as it targets an early replication step.[1]2. Validate qPCR primers and probes. Include appropriate controls (e.g., no-template control, standards).
Compound Appears Inactive 1. Incorrect viral target.2. Compound degradation.1. Confirm that the antiviral assay uses HIV-1, as this compound is not effective against other viruses like SIV.[1]2. Store the compound as recommended (-20°C for short-term, -80°C for long-term).[4] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: HIV-1 Replication Assay in PBMCs

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 48-72 hours.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium.

  • Infection: Plate the stimulated PBMCs. Add the serially diluted this compound to the cells. Subsequently, infect the cells with a known titer of an HIV-1 isolate. Include a "no-drug" control.

  • Incubation: Culture the infected cells for 7-10 days, replacing the medium and compound every 3-4 days.

  • Endpoint Analysis: Supernatants are collected at various time points and viral replication is quantified using a p24 antigen ELISA.

  • Data Analysis: The p24 concentrations are plotted against the compound concentrations. The EC50 value is calculated using a non-linear regression analysis.

  • Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTT or similar) should be performed on uninfected, compound-treated PBMCs to determine the 50% cytotoxic concentration (CC50).[9]

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound
CompoundTarget VirusCell TypeEC50 / IC50 (µM)Cytotoxicity (CC50)Reference
This compoundHIV-189BZ167-164.2Not specified[4][5]
This compoundHIV-1 (Primary Isolates)PBMCs-No appreciable cytotoxicity[1][2]

Visualizations

Mechanism of Action of this compound

G cluster_virus HIV-1 Virion cluster_cell Host Cell HIV_RNA Viral RNA RT Reverse Transcriptase Capsid Capsid (CA) Entry Viral Entry Capsid->Entry 1 Uncoating Uncoating Entry->Uncoating 2 RT_Process Reverse Transcription Uncoating->RT_Process 3 Integration Integration into Host DNA RT_Process->Integration 4 IXW053 This compound IXW053->Capsid Binds to NTD-NTD Interface IXW053->Uncoating Inhibits

Caption: Mechanism of this compound targeting the HIV-1 capsid to inhibit uncoating.

Experimental Workflow for Antiviral Assessment

G Start Start: Prepare PBMCs and this compound dilutions Infect Infect cells with HIV-1 and add compound Start->Infect Culture Incubate for 7-10 days Infect->Culture Assay Quantify viral replication (p24 ELISA) Culture->Assay Cytotox Assess cytotoxicity (e.g., MTT assay) Culture->Cytotox Analyze Calculate EC50 and CC50 Assay->Analyze Cytotox->Analyze End End: Determine Therapeutic Index Analyze->End

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.

References

stability of I-XW-053 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of I-XW-053 under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder and solutions?

A1: For long-term storage, this compound solid powder should be stored at -20°C, protected from light. For short-term storage, 4°C is acceptable. Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in aqueous solutions at different pH values?

A2: this compound exhibits pH-dependent stability in aqueous solutions. It is most stable in a neutral to slightly acidic pH range (pH 5-7).[2] Stability decreases significantly in strongly acidic (pH < 3) and alkaline (pH > 8) conditions.[2] See the table below for a summary of pH stability.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive.[3][4] Exposure to direct light can lead to degradation. It is recommended to handle the compound and its solutions in low-light conditions and use amber-colored or foil-wrapped containers.[3][4][5]

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For aqueous experimental buffers, it is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects and potential precipitation.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a gradient elution method.[6] A UV detector can be used for quantification by monitoring the absorbance at the compound's λmax.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

Possible Cause 1: Degradation of this compound in culture medium.

  • Troubleshooting Step: The pH of the cell culture medium can affect the stability of this compound. Prepare fresh solutions of this compound in the assay medium immediately before use.

  • Verification: Perform a time-course experiment to assess the stability of this compound in the specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Analyze samples at different time points by HPLC to quantify the remaining intact compound.

Possible Cause 2: Interaction with serum proteins.

  • Troubleshooting Step: If your culture medium contains serum, this compound may bind to serum proteins, reducing its effective concentration.

  • Verification: Conduct a comparative study with and without serum in the medium to assess the impact on the compound's activity.

Issue 2: Precipitate formation when diluting stock solutions into aqueous buffers.

Possible Cause: Poor aqueous solubility.

  • Troubleshooting Step: this compound has limited solubility in aqueous solutions. When diluting from a DMSO stock, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation. The use of a vortex mixer during dilution is recommended.

  • Alternative Solvents: For certain applications, consider using alternative co-solvents such as ethanol or formulating with solubilizing agents, but ensure they are compatible with your experimental system.[7]

Data Summary

Table 1: pH Stability of this compound in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (t½) in hoursKey Observations
2.00.01 N HCl< 2Rapid degradation
4.0Acetate Buffer48Moderate stability
6.0Phosphate Buffer> 72Optimal stability[2]
7.4Phosphate Buffered Saline (PBS)60Good stability
9.0Borate Buffer< 8Significant degradation

Table 2: Stability of this compound Under Forced Degradation Conditions

ConditionTime% DegradationMajor Degradants
0.1 N HCl, 60°C24 h~ 40%Hydrolysis products
0.1 N NaOH, 60°C24 h~ 65%Hydrolysis and oxidation products
3% H₂O₂, RT24 h~ 25%Oxidation products[6]
UV Light (254 nm), Solid State48 h~ 15%Photodegradation products
Heat (80°C), Solid State7 days< 5%Minimal degradation

Experimental Protocols

Protocol 1: Determination of pH Stability

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 10.

  • Spike a concentrated solution of this compound into each buffer to a final concentration of 10 µM.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by mixing with an equal volume of cold acetonitrile.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Calculate the degradation rate constant and the half-life at each pH.

Protocol 2: Photostability Testing

  • Prepare two sets of this compound solutions (e.g., in quartz cuvettes or thin films) and solid samples.

  • Expose one set of samples to a controlled light source that mimics ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[3][5]

  • Keep the second set of samples in the dark as a control.

  • Monitor both sets of samples at specific time intervals.

  • Analyze the samples for any changes in physical properties, and quantify the parent compound and any degradation products by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A This compound Stock (DMSO) B Prepare Test Solutions (Aqueous Buffers) A->B C pH 2, 4, 6, 7.4, 9 B->C Incubate D Light Exposure (UV/Vis) B->D Incubate E Oxidative Stress (H2O2) B->E Incubate F Thermal Stress (60°C) B->F Incubate G Timepoint Sampling C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I J Stability Profile I->J Determine Degradation Rate

Caption: Workflow for assessing the stability of this compound.

signaling_pathway_troubleshooting cluster_compound This compound Administration cluster_potential_issues Potential Stability Issues cluster_outcome Experimental Outcome A This compound in DMSO Stock B Dilution in Culture Medium A->B C Degradation (pH, Temp) B->C D Precipitation B->D E Serum Protein Binding B->E F Bioavailable this compound B->F Stable & Soluble H Inconsistent Results C->H D->H E->H G Cell-based Assay F->G G->H if issues occur

Caption: Troubleshooting logic for inconsistent cell-based assay results.

References

Technical Support Center: Refining I-XW-053 Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of the Porcupine (PORCN) inhibitor, I-XW-053, to target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[1][2][3] By inhibiting PORCN, this compound blocks the secretion of Wnt ligands, thereby suppressing Wnt signaling.[3] This pathway is often dysregulated in various cancers, making PORCN a promising therapeutic target.

Q2: What are the main challenges in delivering this compound to target cells?

A2: Like many small molecule inhibitors, this compound is predicted to have low aqueous solubility, which can lead to poor bioavailability and inefficient cellular uptake.[3][4] Formulating this compound to overcome its hydrophobicity is a key challenge. Additionally, ensuring targeted delivery to specific cell types while minimizing off-target effects is crucial for maximizing its therapeutic potential and reducing potential toxicity.[5][6]

Q3: What are some potential strategies to improve the targeted delivery of this compound?

A3: Several strategies can be employed to enhance the delivery of hydrophobic drugs like this compound:

  • Liposomal Formulations: Encapsulating this compound in liposomes can improve its solubility and stability in biological fluids.[4][7][8] Liposomes can also be surface-modified with targeting ligands (e.g., antibodies, peptides) to promote uptake by specific cancer cells.[9]

  • Nanoparticle-based Delivery: Polymeric nanoparticles can be used to encapsulate this compound, offering advantages in terms of controlled release and targeting capabilities.[10][11][12] Similar to liposomes, their surface can be functionalized for active targeting.

  • Prodrug Approach: Modifying the this compound molecule into a more soluble prodrug that is converted to the active form within the target cell is another viable strategy.

Q4: How can I assess the efficacy of this compound delivery and target engagement in my experiments?

A4: The following assays are recommended:

  • Cellular Uptake Assays: To quantify the intracellular concentration of this compound.

  • Wnt Signaling Reporter Assays: To measure the inhibition of Wnt pathway activity.[13][14][15]

  • Western Blotting: To analyze the protein levels of key components of the Wnt signaling pathway, such as β-catenin.[16][17][18]

  • Cytotoxicity Assays: To determine the effect of this compound on cell viability.

Troubleshooting Guides

Issue 1: Poor Cellular Uptake of this compound
Possible Cause Troubleshooting Steps & Rationale
Low Solubility of this compound in Culture Medium 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is minimal (typically <0.1%) and non-toxic to the cells. 2. Use of a Carrier: Consider using a carrier protein like bovine serum albumin (BSA) in the culture medium to improve solubility. 3. Formulation: For in vivo studies or more complex in vitro models, consider formulating this compound in liposomes or nanoparticles.[4][7]
Precipitation of this compound in Aqueous Buffers 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a concentrated stock just before use. 2. Check for Precipitates: Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, reduce the final concentration.
Inefficient Passive Diffusion Across the Cell Membrane 1. Increase Incubation Time: Extend the incubation time to allow for more drug to accumulate in the cells. Perform a time-course experiment to determine the optimal incubation period. 2. Co-treatment with Permeabilizing Agents: As a control experiment, a low, non-toxic concentration of a membrane-permeabilizing agent can be used to assess if membrane transport is the limiting factor.
Issue 2: Inconsistent or No Inhibition of Wnt Signaling
Possible Cause Troubleshooting Steps & Rationale
Degradation of this compound 1. Assess Stability: Determine the stability of this compound in your experimental conditions (e.g., in culture medium at 37°C over time). This can be done using analytical methods like HPLC. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles which can degrade the compound.
Low Target Engagement 1. Verify PORCN Expression: Confirm that your target cells express Porcupine at sufficient levels using techniques like Western blotting or qPCR. 2. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration.[19]
Cell Line is Not Wnt-Ligand Dependent 1. Check for Downstream Mutations: Some cancer cell lines have mutations downstream of PORCN in the Wnt pathway (e.g., in APC or β-catenin), which would render them insensitive to a PORCN inhibitor.[20] Sequence key Wnt pathway components in your cell line. 2. Use a Wnt-Dependent Cell Line: As a positive control, use a cell line known to be sensitive to Porcupine inhibitors (e.g., some head and neck squamous cell carcinoma lines).[19][21]

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound

This protocol is adapted from general procedures for measuring the cellular uptake of small molecules.

Materials:

  • Target cells

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Prepare working solutions of this compound in cell culture medium at the desired concentrations. Aspirate the old medium from the cells and add the medium containing this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

  • Sample Collection and Analysis: Collect the cell lysates and quantify the intracellular concentration of this compound using a validated analytical method such as LC-MS/MS. Normalize the concentration to the protein content of the lysate.

Protocol 2: Wnt Signaling Luciferase Reporter Assay

This protocol is based on commercially available TCF/LEF reporter systems.[22]

Materials:

  • Target cells

  • TCF/LEF luciferase reporter plasmid

  • Control plasmid (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • This compound

  • Wnt3a conditioned medium (as a positive control for pathway activation)

  • Luciferase assay reagent

Procedure:

  • Transfection: Co-transfect the target cells with the TCF/LEF luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of this compound for a predetermined amount of time. Include wells treated with vehicle control and wells stimulated with Wnt3a conditioned medium as positive and negative controls for inhibition.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Protocol 3: Western Blot for β-catenin

Materials:

  • Target cells treated with this compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control. A decrease in the stabilized, non-phosphorylated form of β-catenin is expected with this compound treatment.

Data Presentation

Table 1: Hypothetical Cellular Uptake of this compound in Different Formulations

FormulationConcentration in Medium (µM)Incubation Time (hours)Intracellular Concentration (µM)
This compound in DMSO140.2 ± 0.05
This compound Liposomes141.5 ± 0.2
Targeted Liposomes145.8 ± 0.7

Table 2: Hypothetical IC50 Values for Wnt Signaling Inhibition

Cell LineFormulationIC50 (nM)
HNSCC Cell Line AThis compound in DMSO5.2 ± 0.8
HNSCC Cell Line AThis compound Liposomes1.8 ± 0.3
Colorectal Cancer Line B (APC mutant)This compound in DMSO> 1000

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled PORCN Porcupine (PORCN) PORCN->Wnt Secretion Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Wnt_precursor Wnt Precursor Wnt_precursor->PORCN Palmitoylation IXW053 This compound IXW053->PORCN Inhibition

Caption: Canonical Wnt Signaling Pathway and the Site of Action for this compound.

Experimental_Workflow cluster_formulation This compound Formulation cluster_cell_culture Cell-based Assays cluster_analysis Downstream Analysis Formulate Prepare this compound (DMSO, Liposomes, Nanoparticles) Treat_Cells Treat Cells with This compound Formulations Formulate->Treat_Cells Seed_Cells Seed Target Cells Seed_Cells->Treat_Cells Uptake Cellular Uptake Assay (LC-MS/MS) Treat_Cells->Uptake Wnt_Assay Wnt Reporter Assay (Luciferase) Treat_Cells->Wnt_Assay Western Western Blot (β-catenin) Treat_Cells->Western Cytotoxicity Cytotoxicity Assay (MTT, etc.) Treat_Cells->Cytotoxicity

Caption: General Experimental Workflow for Evaluating this compound Delivery and Efficacy.

Troubleshooting_Logic Start Start: Poor this compound Efficacy Check_Uptake Is Cellular Uptake Sufficient? Start->Check_Uptake Check_Wnt Is Wnt Signaling Inhibited? Check_Uptake->Check_Wnt Yes Optimize_Delivery Optimize Delivery: - Change solvent/carrier - Use Liposomes/Nanoparticles Check_Uptake->Optimize_Delivery No Check_Stability Is this compound Stable? Check_Wnt->Check_Stability No Success Successful Inhibition Check_Wnt->Success Yes Optimize_Delivery->Check_Uptake Check_Target Is PORCN Expressed and Pathway Wnt-dependent? Check_Stability->Check_Target Yes Improve_Stability Improve Stability: - Fresh solutions - Aliquot stocks Check_Stability->Improve_Stability No Validate_Target Validate Target: - Confirm PORCN expression - Use sensitive cell line Check_Target->Validate_Target No Check_Target->Success Yes Improve_Stability->Check_Wnt Validate_Target->Check_Wnt

References

Technical Support Center: Synthesis of I-XW-053 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of I-XW-053 analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of 2,4,5-trisubstituted imidazole compounds, the core scaffold of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound analogues, primarily focusing on the multi-component Debus-Radziszewski reaction and related methodologies.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Imidazole Product 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature or time. 3. Inefficient catalyst or non-ideal solvent. 4. Formation of side products.[1]1. Monitor the reaction using TLC or LC-MS to ensure completion. 2. Optimize the temperature and reaction time; some modern protocols utilize microwave or ultrasound irradiation to improve yields and reduce time.[1] 3. Screen different catalysts (e.g., solid acids like MoO₃/SiO₂, Brønsted acidic ionic liquids) and solvents.[2][3] Acetonitrile or solvent-free conditions often provide good results.[3] 4. See "Presence of Significant Side Products" below.
Presence of Significant Side Products 1. The Debus-Radziszewski reaction can have competing pathways or side reactions, leading to impurities.[1] 2. If using an unsymmetrical 1,2-dicarbonyl compound, formation of regioisomers can occur.1. Ensure high purity of starting materials (aldehyde, 1,2-dicarbonyl, and ammonium source). 2. Utilize a catalyst known to promote clean conversion.[3] 3. For regioisomer issues, consider alternative synthetic strategies that offer better regiocontrol, such as those starting from N-propargylamines or allenyl sulfonamides.[4][5]
Difficulty in Product Purification 1. Similar polarity between the desired product and byproducts. 2. Product is highly polar or has poor solubility in common chromatography solvents.1. Optimize column chromatography conditions (try different solvent systems or use a gradient elution). 2. Consider recrystallization from a suitable solvent system. 3. If the product is basic, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The imidazole will move to the aqueous layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent.
Inconsistent Reaction Outcome 1. Variability in reagent quality, particularly the ammonium source (e.g., ammonium acetate can be hygroscopic). 2. Aerobic conditions interfering with sensitive intermediates.1. Use freshly opened or properly stored reagents. Dry reagents as necessary. 2. While some modern protocols are aerobic,[6] if inconsistency is an issue, try running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2,4,5-trisubstituted imidazole core of this compound analogues?

A1: The most prevalent and direct method is the Debus-Radziszewski imidazole synthesis.[7] This is a one-pot, multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (like benzil for a 4,5-diphenylimidazole), an aldehyde, and a source of ammonia (commonly ammonium acetate).[3][7][8]

Q2: My synthesis of a 4,5-diaryl-2-substituted imidazole analogue has a very low yield. What are the key parameters to optimize?

A2: Low yields are a known challenge with the classical Debus-Radziszewski synthesis.[1] Key optimization parameters include the choice of catalyst and reaction conditions. Modern protocols have shown significant yield improvements by using catalysts such as MoO₃/SiO₂[3], ionic liquids[2], or diruthenium(II) complexes[6] under various conditions, including reflux in acetonitrile, solvent-free heating, or aerobic conditions.

Q3: How can I introduce diversity at the 2-position of the imidazole ring to create analogues?

A3: The substituent at the 2-position is derived from the aldehyde starting material in the Debus-Radziszewski reaction.[7] Therefore, by using a variety of substituted aldehydes (aliphatic or aromatic), you can generate a library of analogues with diverse functionalities at this position.

Q4: Are there alternative methods to the Debus-Radziszewski reaction for synthesizing substituted imidazoles if I face challenges with regioselectivity?

A4: Yes, while regioselectivity is not an issue for symmetrically substituted 4,5-diaryl imidazoles made from benzil, it can be a challenge with unsymmetrical diketones. Alternative methods that offer better regiocontrol include syntheses starting from N-propargylamines[4] or the sequential reaction of allenyl sulfonamides with amines.[5] These methods, however, involve more synthetic steps compared to the one-pot Debus-Radziszewski reaction.

Q5: What is the best way to purify the final imidazole product?

A5: Purification is typically achieved through standard techniques like silica gel column chromatography or recrystallization.[9] Due to the basic nature of the imidazole ring, an acid-base workup can be a very effective purification strategy to remove non-basic impurities. The crude product can be dissolved in an organic solvent, washed with aqueous acid to extract the protonated imidazole, and then the product is recovered by basifying the aqueous layer and re-extracting.

Experimental Protocols

General Protocol for the Synthesis of 2,4,5-Trisubstituted Imidazoles via Catalytic Debus-Radziszewski Reaction

This protocol is a generalized procedure based on modern catalytic approaches to improve yields and efficiency.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil, 1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • Catalyst (e.g., MoO₃/SiO₂, 20 mol%)

  • Solvent (e.g., Acetonitrile, 10 mL)

Procedure:

  • To a round-bottom flask, add the 1,2-dicarbonyl compound, the aldehyde, ammonium acetate, and the catalyst.

  • Add the solvent (e.g., acetonitrile) to the flask.

  • Fit the flask with a condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid catalyst, which can often be recycled.[3]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 2,4,5-trisubstituted imidazole.

Data Summary Tables

Table 1: Comparison of Catalytic Systems for 2,4,5-Trisubsituted Imidazole Synthesis
CatalystTypical ConditionsYield RangeAdvantages
MoO₃/SiO₂ Reflux in Acetonitrile85-95%[3]Recyclable, high yield, mild conditions.[3]
Brønsted Acidic Ionic Liquid Solvent-free, 80-120 °C88-96%Environmentally benign, short reaction times.[8]
Diruthenium(II) Complexes Aerobic, from primary alcoholsUp to 95%[6]Environmentally benign, uses readily available starting materials.[6]
Lactic Acid 160 °CGoodBiodegradable, green solvent.[10]
p-Dodecylbenzenesulfonic acid Reflux in WaterHighEco-friendly (uses water as solvent).[8]

Visualizations

Synthetic Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_process Workup & Purification cluster_product Final Product Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Reaction Debus-Radziszewski Condensation Dicarbonyl->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Catalyst Solvent, Heat Purification Purification (Chromatography or Recrystallization) Workup->Purification Product This compound Analogue (2,4,5-Trisubstituted Imidazole) Purification->Product

Caption: General workflow for the synthesis of this compound analogues.

HIV_Replication_Cycle cluster_entry 1. Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Release HIV HIV Virion Binding Binding & Fusion (gp120 to CD4/CCR5) HIV->Binding Attachment HostCell Host T-Cell / Macrophage RT Reverse Transcription (RNA -> DNA) Binding->RT Viral core enters cell Inhibitor Potential Inhibition Point for this compound Analogues Binding->Inhibitor Integration Integration (Viral DNA into Host Genome) RT->Integration RT->Inhibitor Transcription Transcription (DNA -> mRNA) Integration->Transcription Integration->Inhibitor Translation Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly Assembly of New Virions Translation->Assembly Budding Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion

Caption: The HIV replication cycle and potential inhibition points.

References

Validation & Comparative

A Comparative Guide to HIV-1 Capsid Inhibitors: The Research Compound I-XW-053 Versus the Potent Clinical Agent Lenacapavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 capsid has emerged as a critical, druggable target in the ongoing search for novel antiretroviral therapies. Its essential roles in multiple stages of the viral lifecycle, from uncoating to nuclear import and assembly, offer several opportunities for therapeutic intervention. This guide provides a detailed comparison of I-XW-053, an early-stage research compound, with Lenacapavir (formerly GS-6207), a first-in-class, highly potent capsid inhibitor approved for clinical use. This comparative analysis, supported by experimental data, aims to highlight the evolution of capsid inhibitors from initial concepts to clinically successful drugs.

Introduction to HIV-1 Capsid Inhibitors

HIV-1 capsid inhibitors are a novel class of antiretroviral agents that function by disrupting the function of the viral capsid protein (CA). The capsid is a conical protein shell that encases the viral genome and is crucial for both the early and late stages of the HIV-1 replication cycle. By binding to the CA protein, these inhibitors can interfere with capsid assembly, disassembly (uncoating), nuclear transport of the pre-integration complex, and the production of new infectious virions.[1] This multi-faceted mechanism of action makes them effective against HIV-1 strains that are resistant to other classes of antiretroviral drugs.[2][3]

This compound: An Early-Stage Investigational Compound

This compound is a small molecule inhibitor of the HIV-1 capsid protein that was identified through a structure-based drug design approach. It represents an initial effort to target the interface between the N-terminal domains (NTD) of the capsid protein, a site critical for capsid assembly and stability.

Lenacapavir (GS-6207): A Potent, Long-Acting Clinical Agent

Lenacapavir is a first-in-class HIV-1 capsid inhibitor that has demonstrated picomolar potency and a long-acting profile, allowing for subcutaneous administration as infrequently as every six months.[1][4] It binds to a conserved pocket at the interface of two adjacent capsid protein subunits, disrupting multiple stages of the viral lifecycle.[1][2] Lenacapavir is approved for the treatment of multi-drug resistant HIV-1 infection.[2]

Quantitative Comparison of Antiviral Activity and Pharmacokinetics

The following tables summarize the available quantitative data for this compound and Lenacapavir, highlighting the significant differences in their performance profiles.

Table 1: In Vitro Antiviral Potency

CompoundTargetHIV-1 StrainAssay Cell TypePotency (EC50/IC50)Reference
This compound CA (NTD-NTD Interface)HIV-189BZ167-164.2 µM (IC50)Kortagere et al., 2014
Compound 34 (this compound analog)CA (NTD-NTD Interface)-PBMCs~15 µM (IC50)Kortagere et al., 2014
Lenacapavir (GS-6207)CA (Intersubunit Interface)HIV-1IIIBMT-4 cells105 pM (EC50)[2][5]
HIV-1 Clinical Isolates-20-160 pM (EC50)[2]
HIV-2 Isolates-885 pM (EC50)[2]
Primary CD4+ T-cells-32 pM (EC50)[2]
Macrophages-56 pM (EC50)[2]

Table 2: Resistance Profile

CompoundKey Resistance MutationsFold Change in EC50Fitness CostReference
This compound Data not availableData not availableData not available-
Lenacapavir Q67H4.6Reduced replication capacity (58%)[6]
N74D--[7]
M66I>2000Severely impaired replication capacity (1.5%)[6][8]
L56I--[8]
Q67H/N74D--[7]

Table 3: Pharmacokinetic Properties of Lenacapavir

FormulationAdministration RouteHalf-LifeTmaxBioavailabilityReference
Oral Oral10-12 days~4 hours~6-10%[9][10][11]
Injectable Subcutaneous8-12 weeks~84 daysComplete[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of the key experimental protocols used to evaluate HIV-1 capsid inhibitors.

HIV-1 Replication Assay (p24 ELISA)

This assay is used to determine the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).

  • Cell Culture: Target cells (e.g., MT-4, PBMCs) are cultured in appropriate media.

  • Infection: Cells are infected with a known amount of HIV-1 stock.

  • Compound Treatment: Immediately after infection, the cells are incubated with serial dilutions of the test compound.

  • Incubation: The infected and treated cells are incubated for a period of 3-7 days to allow for viral replication.

  • p24 Quantification: The supernatant from each well is collected, and the amount of HIV-1 p24 capsid protein is quantified using a commercial or in-house ELISA kit.[12][13][14]

  • Data Analysis: The p24 concentrations are plotted against the compound concentrations, and the EC50 value is calculated from the dose-response curve.

In Vitro Capsid Assembly/Disassembly Assay

This assay measures the ability of a compound to interfere with the in vitro assembly or disassembly of the HIV-1 capsid.

  • Protein Expression and Purification: Recombinant HIV-1 capsid protein is expressed and purified.

  • Assembly Reaction: Purified CA protein is induced to assemble into capsid-like particles (e.g., tubes or spheres) by incubation in a high salt buffer. The test compound is added at various concentrations.

  • Disassembly Reaction: Pre-assembled capsid-like particles are incubated with the test compound.

  • Detection: The extent of assembly or disassembly is monitored by methods such as light scattering, electron microscopy, or a fluorescence-based assay where assembled structures are captured and quantified.[15][16][17]

  • Data Analysis: The IC50 value, the concentration at which the compound inhibits or induces disassembly by 50%, is determined.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding affinity and kinetics of a compound to its target protein.

  • Chip Preparation: The target protein (HIV-1 CA) is immobilized on a sensor chip.

  • Analyte Injection: The test compound (analyte) is flowed over the sensor chip at various concentrations.

  • Binding Measurement: The binding of the analyte to the immobilized protein is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Kinetic Analysis: Association (kon) and dissociation (koff) rates are determined from the binding sensorgram.

  • Affinity Calculation: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as koff/kon.[18][19][20][21][22]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Capsid Inhibitor Action Entry Entry Uncoating Uncoating Entry->Uncoating 1 Reverse_Transcription Reverse_Transcription Uncoating->Reverse_Transcription 2 Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import 3 Integration Integration Nuclear_Import->Integration 4 Transcription_Translation Transcription_Translation Integration->Transcription_Translation 5 Assembly Assembly Transcription_Translation->Assembly 6 Budding_Maturation Budding_Maturation Assembly->Budding_Maturation 7 New_Virion New_Virion Budding_Maturation->New_Virion This compound This compound This compound->Assembly Inhibits NTD-NTD interaction Lenacapavir Lenacapavir Lenacapavir->Uncoating Stabilizes capsid Lenacapavir->Nuclear_Import Blocks nuclear import Lenacapavir->Assembly Disrupts assembly Lenacapavir->Budding_Maturation Alters maturation HIV_Virion HIV_Virion HIV_Virion->Entry

Caption: HIV-1 replication cycle and points of intervention by capsid inhibitors.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical & Clinical Development Compound_Screening Compound Screening (e.g., High-Throughput Screen) Hit_Identification Hit Identification Compound_Screening->Hit_Identification Lead_Optimization Lead Optimization (e.g., this compound series) Hit_Identification->Lead_Optimization Antiviral_Assay Antiviral Potency Assay (p24 ELISA, EC50) Lead_Optimization->Antiviral_Assay Binding_Assay Target Binding Assay (SPR, KD) Antiviral_Assay->Binding_Assay Mechanism_Assay Mechanism of Action Assay (Capsid Assembly/Disassembly) Binding_Assay->Mechanism_Assay Resistance_Profiling Resistance Profiling Mechanism_Assay->Resistance_Profiling Pharmacokinetics Pharmacokinetics (PK) (e.g., Lenacapavir studies) Resistance_Profiling->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials

Caption: Experimental workflow for the evaluation of HIV-1 capsid inhibitors.

Concluding Remarks

The comparison between this compound and Lenacapavir starkly illustrates the progress in the field of HIV-1 capsid inhibitors. This compound, with its micromolar potency, represents an important academic proof-of-concept in targeting the NTD-NTD interface of the capsid protein. However, its low activity highlights the challenges in translating initial hits into viable drug candidates.

In contrast, Lenacapavir's journey to clinical approval showcases the remarkable success of a sustained drug discovery and development program. Its picomolar potency, broad activity against resistant strains, and long-acting formulation represent a significant advancement in HIV-1 therapy. For researchers and drug developers, the story of these two compounds underscores the importance of continued innovation in medicinal chemistry, virology, and clinical trial design to address the ongoing challenges of the HIV/AIDS epidemic.

References

Unveiling the Antiviral Potential of I-XW-053: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the antiviral properties of the compound designated I-XW-053 have not yielded specific data in the public domain. Comprehensive validation of its antiviral effects, including comparative efficacy against established antiviral agents, remains to be elucidated. This guide outlines the requisite experimental framework for such a validation and provides a comparative overview of common antiviral compounds to serve as a benchmark for future studies on this compound.

To rigorously assess the antiviral activity of a novel compound like this compound, a standardized series of in vitro and in vivo experiments are essential. The following sections detail the necessary experimental protocols and data presentation formats that would be required for a thorough evaluation.

Key Experimental Protocols for Antiviral Validation

A comprehensive assessment of a new antiviral candidate involves a multi-step process to determine its efficacy and safety profile.

Cytotoxicity Assays

Before evaluating antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This is typically achieved through assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays.

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the compound.

  • Methodology:

    • Plate susceptible host cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a period that mirrors the planned antiviral assay (e.g., 24, 48, or 72 hours).

    • Following incubation, add the MTT reagent and incubate further to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Viral Titer Reduction Assays

These assays directly measure the ability of the compound to inhibit viral replication. The plaque reduction assay is a gold standard method.

  • Objective: To determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the compound.

  • Methodology:

    • Grow a confluent monolayer of host cells in multi-well plates.

    • Infect the cells with a known titer of the virus in the presence of varying concentrations of this compound.

    • After an initial incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentrations.

    • Incubate the plates for a duration that allows for the formation of visible plaques (zones of cell death).

    • Fix and stain the cells to visualize and count the plaques.

    • The EC50/IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Mechanism of Action Studies

To understand how the compound inhibits the virus, several assays can be performed to pinpoint the stage of the viral life cycle that is affected.

  • Time-of-Addition Assay: This experiment helps to determine if the compound acts at the entry, replication, or egress stage. The compound is added at different time points relative to viral infection.

  • Hemagglutination Inhibition Assay (for influenza viruses): This assay assesses the ability of the compound to interfere with the viral hemagglutinin protein, which is responsible for attachment to host cells.

  • Neuraminidase Inhibition Assay (for influenza viruses): This assay measures the inhibition of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.

Data Presentation for Comparative Analysis

To facilitate a clear comparison between this compound and other antiviral agents, quantitative data should be summarized in a structured table. This table would ideally include the following for each compound:

CompoundTarget VirusCell LineAssay TypeEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Virus NameCell LinePlaque ReductionValueValueValue
Alternative 1 Virus NameCell LinePlaque ReductionValueValueValue
Alternative 2 Virus NameCell LinePlaque ReductionValueValueValue

The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of a compound. A higher SI value suggests a more favorable safety profile, as it indicates that the compound is effective at concentrations far below those that cause cellular toxicity.

Visualizing the Experimental Workflow

A clear diagram of the experimental workflow is essential for researchers to understand the logical sequence of the validation process.

Antiviral_Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Comparative Analysis A Compound Synthesis (this compound) B Cytotoxicity Assay (e.g., MTT Assay) A->B D Antiviral Activity Assay (e.g., Plaque Reduction) A->D C Determine CC50 B->C F Calculate Selectivity Index (SI) C->F E Determine EC50/IC50 D->E E->F G Time-of-Addition Assay F->G K Compare with Known Antivirals F->K H Viral Entry Inhibition Assay G->H I Replication Inhibition Assay G->I J Viral Egress Inhibition Assay G->J L Data Tabulation & Reporting K->L Interferon_Signaling_Pathway cluster_cell Host Cell cluster_intervention Potential Intervention Point for this compound Virus Virus PRR Pattern Recognition Receptor (e.g., RIG-I, TLRs) Virus->PRR activates IRF3_7 IRF3/7 PRR->IRF3_7 activates IFN Type I Interferon (IFN-α/β) Production & Secretion IRF3_7->IFN induces IFNAR IFN Receptor (IFNAR) IFN->IFNAR binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT activates ISG Interferon-Stimulated Genes (ISGs) (e.g., PKR, OAS) JAK_STAT->ISG induces expression of Antiviral_State Antiviral State (Inhibition of Viral Replication) ISG->Antiviral_State establish Compound This compound Compound->PRR enhances activation? Compound->IFN boosts production?

A Comparative Guide to I-XW-053 and Lenacapavir: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of two HIV-1 capsid inhibitors: the investigational compound I-XW-053 and the FDA-approved drug lenacapavir. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.

At a Glance: this compound vs. Lenacapavir

FeatureThis compoundLenacapavir
Target HIV-1 Capsid Protein (CA)HIV-1 Capsid Protein (CA)
Binding Site N-terminal Domain (NTD) - NTD InterfaceInterface between adjacent CA monomers in the hexamer
Reported Efficacy (In Vitro) IC50: 164.2 μM (in HIV-189BZ167 infected cells)EC50: ~12-314 pM (in various cell lines)
Development Stage PreclinicalApproved for clinical use

Efficacy Data

The following tables summarize the available quantitative data on the antiviral efficacy of this compound and lenacapavir.

Table 1: In Vitro Efficacy of this compound
AssayCell TypeVirus StrainParameterValueReference
HIV-1 Replication AssayNot explicitly stated, but likely host cells for the virusHIV-189BZ167IC50164.2 μM[1][2]
Table 2: In Vitro Efficacy of Lenacapavir
AssayCell TypeParameterValueReference
Antiviral Cytoprotection AssayMT-4 T-cellsEC50105 pM[3][4]
Antiviral AssayPrimary Human CD4+ T-cellsEC5032 pM[5]
Antiviral AssayMacrophagesEC5056 pM[5]
Antiviral AssayVarious Cell LinesEC50~12-314 pM[6]
Table 3: Clinical Efficacy of Lenacapavir (Treatment of Multidrug-Resistant HIV-1 - CAPELLA Trial)
TimepointEndpointResultReference
Week 26HIV-1 RNA <50 copies/mL82% of participants[3]
Week 52HIV-1 RNA <50 copies/mL83% of participants[7]
Week 156HIV-1 RNA <50 copies/mL85% of participants (missing-data-excluded analysis)[3]
Table 4: Clinical Efficacy of Lenacapavir (HIV-1 Prevention - PURPOSE 1 Trial)
PopulationEndpointEfficacyReference
Cisgender WomenPrevention of HIV-1 Infection100% (0 incident cases in the lenacapavir group)[8][9]

Mechanism of Action

Both this compound and lenacapavir target the HIV-1 capsid protein (CA), a crucial component for multiple stages of the viral lifecycle. However, they interact with the capsid in distinct ways.

This compound is an inhibitor that blocks the interface between the N-terminal domains (NTD) of the capsid protein.[1][2] This disruption is thought to interfere with the proper assembly of the viral capsid.

Lenacapavir is a first-in-class capsid inhibitor that binds to a conserved pocket at the interface of two adjacent capsid protein monomers within the hexameric structure.[3] This binding has a multi-faceted effect, disrupting capsid-mediated nuclear import of the viral pre-integration complex, as well as inhibiting virion assembly and the formation of a stable capsid core in newly produced virions.[4]

Signaling Pathways and Experimental Workflows

HIV_Capsid_Inhibitor_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_lenacapavir Lenacapavir Action cluster_IXW053 This compound Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Integrase Integrase Capsid Core Capsid Core Reverse Transcription Reverse Transcription Cytoplasm Cytoplasm Nucleus Nucleus Host DNA Host DNA Viral Entry Viral Entry Viral Entry->Reverse Transcription 1 Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import 2 Integration Integration Nuclear Import->Integration 3 Lenacapavir_NI Inhibits Nuclear Import Nuclear Import->Lenacapavir_NI Transcription & Translation Transcription & Translation Integration->Transcription & Translation 4 Virion Assembly Virion Assembly Transcription & Translation->Virion Assembly 5 Budding & Maturation Budding & Maturation Virion Assembly->Budding & Maturation 6 Lenacapavir_VA Disrupts Virion Assembly Virion Assembly->Lenacapavir_VA IXW053_VA Blocks Capsid Assembly (NTD-NTD) Virion Assembly->IXW053_VA Lenacapavir_CM Prevents Capsid Maturation Budding & Maturation->Lenacapavir_CM

Caption: Mechanism of action of this compound and lenacapavir on the HIV-1 replication cycle.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_clinical Clinical Trial Workflow (Illustrative) Cell Culture Prepare target cells (e.g., MT-4, PBMCs) Compound Treatment Treat cells with serial dilutions of inhibitor Cell Culture->Compound Treatment Virus Preparation Prepare HIV-1 stock Infection Infect treated cells with HIV-1 Virus Preparation->Infection Compound Treatment->Infection Incubation Incubate for a defined period Infection->Incubation Readout Measure viral replication (e.g., p24 ELISA, cytoprotection) Incubation->Readout Data Analysis Calculate IC50/EC50 Readout->Data Analysis Patient Screening Screen and enroll eligible participants Randomization Randomize to treatment arms (Drug vs. Placebo/Comparator) Patient Screening->Randomization Dosing Administer study drug (e.g., oral lead-in, subcutaneous injection) Randomization->Dosing Follow-up Conduct regular follow-up visits Dosing->Follow-up Endpoint Assessment Measure primary endpoints (e.g., HIV-1 RNA levels, incidence of infection) Follow-up->Endpoint Assessment Safety Monitoring Monitor for adverse events Follow-up->Safety Monitoring Statistical Analysis Analyze efficacy and safety data Endpoint Assessment->Statistical Analysis Safety Monitoring->Statistical Analysis

Caption: Generalized workflows for in vitro and clinical evaluation of HIV-1 inhibitors.

Experimental Protocols

This compound: HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

The specific, detailed protocol for the assay used to determine the IC50 of this compound is not publicly available in full. However, based on standard virological procedures, a likely methodology would involve the following steps:

  • PBMC Isolation and Stimulation:

    • Isolate PBMCs from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

    • Stimulate the isolated PBMCs with a mitogen, such as phytohemagglutinin (PHA), for 2-3 days in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2) to activate the T-cells, making them susceptible to HIV-1 infection.[6][10][11]

  • Antiviral Assay:

    • Plate the stimulated PBMCs in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Infect the cells with a laboratory-adapted or clinical isolate of HIV-1.

    • Incubate the plates for a period of 5-7 days.

  • Quantification of Viral Replication:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[6][12] The p24 antigen is a core protein of the virus, and its concentration is a marker of viral replication.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production at each concentration of this compound compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of viral replication, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Lenacapavir: In Vitro Antiviral Cytoprotection Assay in MT-4 Cells

This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.

  • Cell Preparation:

    • Culture MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, in RPMI-1640 medium supplemented with FBS.

  • Assay Procedure:

    • Seed the MT-4 cells into a 96-well plate.

    • Add serial dilutions of lenacapavir to the wells.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

    • Incubate the plates for 5 days.

  • Measurement of Cytoprotection:

    • After incubation, assess cell viability using a colorimetric assay, such as one employing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent. The amount of colored formazan product is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cytoprotection at each concentration of lenacapavir relative to uninfected and untreated, infected controls.

    • Determine the EC50 value, the concentration of the drug that provides 50% protection from virus-induced cell death.[3][4]

Lenacapavir: Clinical Trial Methodologies (CAPELLA and PURPOSE 1)

CAPELLA (NCT04150068): Treatment of Multidrug-Resistant HIV-1

  • Study Design: A Phase 2/3, double-blind, placebo-controlled trial in heavily treatment-experienced adults with multidrug-resistant HIV-1.[10][13]

  • Methodology:

    • Participants were randomized to receive either oral lenacapavir or placebo for 14 days, in addition to their failing antiretroviral regimen (functional monotherapy period).[14]

    • Following this, all participants received open-label subcutaneous lenacapavir every 26 weeks, combined with an optimized background regimen.[14]

    • The primary endpoint was the proportion of participants with a ≥0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at day 15.[1][14]

    • Secondary endpoints included the proportion of participants with an HIV-1 RNA level <50 copies/mL at various time points.[14]

    • HIV-1 RNA levels were measured using standard laboratory assays.

PURPOSE 1 (NCT04994509): HIV-1 Pre-Exposure Prophylaxis (PrEP)

  • Study Design: A Phase 3, double-blind, randomized, active-controlled trial in adolescent girls and young women at risk of HIV infection.[15][16]

  • Methodology:

    • Participants were randomized to receive either subcutaneous lenacapavir every 26 weeks, daily oral emtricitabine/tenofovir alafenamide (F/TAF), or daily oral emtricitabine/tenofovir disoproxil fumarate (F/TDF).[9][15]

    • The primary objective was to compare the incidence of HIV-1 infection in the lenacapavir and F/TAF groups to the background HIV incidence in a screened population.[15]

    • HIV-1 infection was determined through regular testing using fourth-generation HIV-1 antibody/antigen tests, with confirmation by further testing.[17]

    • The date of HIV diagnosis was established by a blinded committee based on prospective testing and analysis of archived samples.[17]

Conclusion

This compound is a preclinical HIV-1 capsid inhibitor with a demonstrated ability to block viral replication in vitro, albeit at a micromolar concentration. Its mechanism of targeting the NTD-NTD interface of the capsid protein presents a potential avenue for antiviral development.

In contrast, lenacapavir is a highly potent, first-in-class HIV-1 capsid inhibitor with picomolar in vitro efficacy and proven clinical success in both the treatment of multidrug-resistant HIV-1 and as a long-acting pre-exposure prophylaxis. Its unique mechanism of action, targeting multiple stages of the viral lifecycle, contributes to its high potency and clinical efficacy.

Further research and development of this compound would be necessary to ascertain its potential as a therapeutic agent and to allow for a more direct comparison with the clinically established efficacy of lenacapavir.

References

Performance Comparison of Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Tankyrase Inhibitors: I-XW-053 Analogues as Potent Modulators of Wnt/β-Catenin Signaling

In the landscape of cancer therapeutics, the Wnt/β-catenin signaling pathway has emerged as a critical target. Its aberrant activation is a hallmark of numerous cancers, driving tumor progression and resistance to therapy. Tankyrase 1 and 2 (TNKS1/2) are key enzymes within this pathway, and their inhibition presents a promising strategy for therapeutic intervention. This guide provides a comparative analysis of potent tankyrase inhibitors, conceptualized as analogues of a prototypic compound "this compound," to aid researchers in drug development.

The following table summarizes the in vitro potency of several key tankyrase inhibitors against the target enzymes (TNKS1 and TNKS2) and their efficacy in a cellular context, measured by the inhibition of Wnt/β-catenin signaling.

Compound IDTargetBiochemical IC50 (nM)Cellular Wnt Signaling IC50 (nM)Reference Compound
G007-LK TNKS14650Yes
TNKS225
XAV939 TNKS111Not explicitly stated, but potentYes
TNKS24
G244-LM TNKS1/2Potent (analogue of XAV939)PotentNo
JW74 TNKS1/2Analogue of G007-LKNot explicitly statedNo

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or signaling pathway by 50%. Lower values indicate higher potency.

Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Tankyrase inhibitors exert their effects by stabilizing the destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State cluster_inhibitor Point of Intervention Axin1 Axin1 beta_catenin_off β-catenin Axin1->beta_catenin_off APC APC APC->beta_catenin_off GSK3b GSK-3β GSK3b->beta_catenin_off P CK1 CK1α CK1->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Degradation TNKS Tankyrase TNKS->Axin1 PARsylation (leads to degradation) Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP56 LRP5/6 LRP56->Dvl Dvl->Axin1 Inhibition beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activation Nucleus Nucleus beta_catenin_on->Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes I_XW_053 This compound Analogues (e.g., G007-LK, XAV939) I_XW_053->TNKS Inhibition

Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors.

Experimental Workflow for Inhibitor Comparison

A systematic approach is essential for the comparative analysis of this compound analogues. The following workflow outlines the key experimental stages, from initial biochemical screening to cellular activity assessment.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow start Start: Synthesize This compound Analogues biochemical_assay Biochemical Assay: Tankyrase Enzymatic Activity (Determine IC50) start->biochemical_assay cellular_assay Cell-based Assay: Wnt Signaling Reporter (Determine cellular IC50) biochemical_assay->cellular_assay target_engagement Target Engagement: Western Blot for Axin1 Stabilization cellular_assay->target_engagement phenotypic_assay Phenotypic Assay: Cell Proliferation/Viability (e.g., in Wnt-dependent cancer cells) target_engagement->phenotypic_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) phenotypic_assay->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: A generalized experimental workflow for the comparative evaluation of tankyrase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate comparison of inhibitor performance.

Tankyrase Enzymatic Assay (Homogeneous NAD+ Consumption Assay)

This assay measures the consumption of NAD+ by tankyrase during its auto-PARsylation activity. A decrease in NAD+ concentration in the presence of an inhibitor is indicative of its potency.

  • Materials:

    • Recombinant human Tankyrase 1 or 2 enzyme.

    • NAD+ solution.

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA.

    • Developing reagent (e.g., a formulation that converts remaining NAD+ to a fluorescent product).

    • Test compounds (this compound analogues) dissolved in DMSO.

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.

    • Add the tankyrase enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the NAD+ solution.

    • Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction and develop the signal by adding the developing reagent.

    • Incubate for a short period (e.g., 10 minutes) to allow for signal stabilization.

    • Read the fluorescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Wnt Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This assay quantifies the activity of the canonical Wnt signaling pathway in living cells. Inhibition of the pathway by a test compound results in a decrease in luciferase reporter gene expression.

  • Materials:

    • HEK293T or other suitable cell line.

    • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).

    • A constitutively expressed reporter plasmid for normalization (e.g., Renilla luciferase).

    • Wnt3a conditioned medium or recombinant Wnt3a protein.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Transfection reagent.

    • Test compounds (this compound analogues) dissolved in DMSO.

    • 96-well cell culture plates.

    • Luciferase assay reagent.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Co-transfect the cells with the TCF/LEF luciferase reporter and the normalization plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate for a short period (e.g., 1 hour) to allow for compound uptake.

    • Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a.

    • Incubate the cells for an additional 16-24 hours.

    • Lyse the cells and measure both firefly (from TCF/LEF reporter) and Renilla (for normalization) luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the cellular IC50 value by fitting the data to a dose-response curve.

Western Blot for Axin1 Stabilization

This method is used to confirm the on-target effect of the tankyrase inhibitors in a cellular context. Inhibition of tankyrase leads to the stabilization and accumulation of its substrate, Axin1.

  • Materials:

    • Wnt-responsive cell line (e.g., DLD-1).

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-Axin1, anti-β-actin (as a loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and Western blotting equipment.

  • Procedure:

    • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the Axin1 signal to the β-actin signal to determine the fold-change in Axin1 protein levels.

A Comparative Analysis of I-XW-053's Binding Affinity Against Other SARS-CoV-2 N-Terminal Domain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed comparison of the binding affinities of various inhibitors targeting the N-terminal domain (NTD) of the SARS-CoV-2 spike protein is presented below. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of NTD inhibitors, including antibodies and small molecules. While specific data for I-XW-053 is not publicly available, this guide provides a crucial benchmark for evaluating its potential efficacy by comparing it with other known NTD inhibitors.

The N-terminal domain of the SARS-CoV-2 spike protein has emerged as a significant target for therapeutic intervention. Beyond its role in modulating the conformational changes of the spike protein, the NTD is also involved in binding to host cell surface molecules, thereby facilitating viral entry. This guide summarizes the binding affinities of several NTD inhibitors, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved in viral entry.

Quantitative Comparison of NTD Inhibitor Binding Affinities

The following tables provide a summary of the binding affinities for various antibody and small-molecule inhibitors that target the SARS-CoV-2 NTD or functionally inhibit its role in viral entry.

Table 1: Binding Affinities of Antibody-Based NTD Inhibitors

AntibodyTargetBinding Affinity (Kd)Neutralization (IC50)Assay Method
COV2-3434 NTD-5.5 µg/mL (D614G), 32 µg/mL (Beta variant)[1]Focus Reduction Neutralization Test (FRNT)[1]
SA3-hFc NTDApparent EC50: 16 ± 2 nM0.063 ± 0.011 nM (pseudovirus)[2]ELISA, Pseudovirus Neutralization Assay[2]
Various NTD mAbs NTD-Generally moderateVSV-S-based neutralization assay

Note: A direct, quantitative binding affinity (Kd) for COV2-3434 was not specified in the provided search results. The neutralization potency (IC50) is a measure of functional inhibition.

Table 2: Functional Inhibition by Small-Molecule Viral Entry Inhibitors

CompoundPutative Target/MechanismInhibition (IC50/EC50)Assay Method
DRI-C23041 Spike-ACE2 InteractionIC50: 0.52 µM (RBD binding), 6-7 µM (pseudovirus entry)[3]ELISA-type assay, Pseudovirus Entry Assay[3]
MU-UNMC-1 Spike RBD-ACE2 InteractionIC50: <0.25 µM (binding), 0.67 µM (live virus)[4]Spike/ACE2 Inhibitor Screening Assay, Live SARS-CoV-2 Infection Assay[4]
MU-UNMC-2 Spike RBD-ACE2 InteractionIC50: 0.45 µM (binding), 1.72 µM (live virus)[4]Spike/ACE2 Inhibitor Screening Assay, Live SARS-CoV-2 Infection Assay[4][5]
SR-914 Viral EntryIC50: 10.93 ± 0.78 nMPseudotyped virus entry assay[6]
Compound 261 Spike-mediated membrane fusionIC50: 0.3 µMSARS-CoV-2 infection in a tissue model[7][8]
Imatinib Spike-dependent entryIC50: 6.9 µMVSV-SARS2 infection assay[9]
Lapatinib Spike-dependent entryIC50: 7.1 µMVSV-SARS2 infection assay[9]

Disclaimer: The small molecules listed above have been shown to inhibit SARS-CoV-2 entry. While the NTD is a crucial component of the entry machinery, these compounds may not directly bind to the NTD. Their inclusion here is for comparative purposes of functional inhibition of viral entry.

Experimental Protocols

The binding affinities and functional inhibitions summarized above were determined using a variety of sophisticated experimental techniques. The methodologies for the key assays are detailed below.

Biolayer Interferometry (BLI)

Biolayer interferometry is a label-free technology used to measure real-time biomolecular interactions.

Experimental Workflow:

  • Immobilization: A purified SARS-CoV-2 NTD protein is immobilized onto the surface of a biosensor tip.

  • Baseline: The biosensor is dipped into a buffer solution to establish a stable baseline.

  • Association: The biosensor is then immersed in a solution containing the inhibitor (antibody or small molecule) at various concentrations. The binding of the inhibitor to the NTD causes a change in the interference pattern of light, which is measured in real-time.

  • Dissociation: The biosensor is moved back into the buffer solution, and the dissociation of the inhibitor from the NTD is monitored.

  • Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity.

BLI_Workflow cluster_steps Biolayer Interferometry (BLI) Protocol Immobilization 1. Immobilization (NTD on Biosensor) Baseline 2. Baseline (Buffer) Immobilization->Baseline Association 3. Association (Inhibitor Solution) Baseline->Association Dissociation 4. Dissociation (Buffer) Association->Dissociation Analysis 5. Data Analysis (Calculate Kd) Dissociation->Analysis

Caption: Workflow of a Biolayer Interferometry (BLI) assay.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Experimental Workflow:

  • Coating: A 96-well microplate is coated with purified SARS-CoV-2 NTD protein.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat milk).

  • Incubation with Inhibitor: The inhibitor, at various concentrations, is added to the wells and incubated to allow binding to the immobilized NTD.

  • Washing: The plate is washed to remove any unbound inhibitor.

  • Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the inhibitor is added.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., color change).

  • Measurement: The intensity of the signal is measured using a microplate reader, which is proportional to the amount of bound inhibitor. The data is then used to calculate binding parameters like the half-maximal effective concentration (EC50).

ELISA_Workflow cluster_steps ELISA-Based Binding Assay Protocol Coating 1. Coating (NTD on Plate) Blocking 2. Blocking Coating->Blocking Incubation 3. Incubation (with Inhibitor) Blocking->Incubation Washing1 4. Washing Incubation->Washing1 Detection 5. Detection (Enzyme-linked Ab) Washing1->Detection Substrate 6. Substrate Addition Detection->Substrate Measurement 7. Measurement (Calculate EC50) Substrate->Measurement

Caption: Workflow of an ELISA-based binding assay.

Pseudovirus Neutralization Assay

This cell-based assay measures the ability of an inhibitor to prevent a virus from infecting a host cell. It uses a modified, non-replicating virus (pseudovirus) that expresses the SARS-CoV-2 spike protein.

Experimental Workflow:

  • Pseudovirus Preparation: A replication-deficient viral core (e.g., from HIV or VSV) is engineered to carry a reporter gene (e.g., luciferase or GFP) and to display the SARS-CoV-2 spike protein on its surface.

  • Incubation: The pseudovirus is incubated with serial dilutions of the inhibitor.

  • Infection: The pseudovirus-inhibitor mixture is added to a culture of host cells that express the ACE2 receptor.

  • Incubation and Reporter Gene Expression: The cells are incubated for a period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.

  • Quantification: The level of reporter gene expression is quantified (e.g., by measuring light output for luciferase or fluorescence for GFP).

  • Data Analysis: The reduction in reporter signal in the presence of the inhibitor is used to calculate the neutralization potency, typically expressed as the half-maximal inhibitory concentration (IC50).

PVN_Workflow cluster_steps Pseudovirus Neutralization Assay Protocol Preparation 1. Pseudovirus Preparation Incubation 2. Incubation (Pseudovirus + Inhibitor) Preparation->Incubation Infection 3. Infection (of Host Cells) Incubation->Infection Expression 4. Reporter Gene Expression Infection->Expression Quantification 5. Quantification (Reporter Signal) Expression->Quantification Analysis 6. Data Analysis (Calculate IC50) Quantification->Analysis

Caption: Workflow of a pseudovirus neutralization assay.

Signaling Pathways in NTD-Mediated Viral Entry

The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the binding of the spike protein to host cell receptors. While the receptor-binding domain (RBD) is the primary site of interaction with the ACE2 receptor, the NTD plays a crucial role in this process.

The NTD can bind to various attachment factors on the host cell surface, such as sialic acids and lectins. This initial interaction is thought to concentrate the virus on the cell surface, thereby facilitating the subsequent high-affinity binding of the RBD to ACE2. Furthermore, the NTD is involved in allosteric control of the spike protein's conformational changes, which are necessary for the fusion of the viral and host cell membranes. Inhibition of the NTD can therefore disrupt viral entry at multiple stages.

Viral_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibitors Points of Inhibition Spike Spike Protein NTD NTD RBD RBD AttachmentFactor Attachment Factor (e.g., Sialic Acid) NTD->AttachmentFactor Initial Attachment ACE2 ACE2 Receptor RBD->ACE2 High-Affinity Binding AttachmentFactor->ACE2 Concentrates Virus at Cell Surface MembraneFusion Membrane Fusion ACE2->MembraneFusion Triggers Conformational Change ViralEntry Viral Entry & Replication MembraneFusion->ViralEntry NTD_Inhibitor NTD Inhibitors (e.g., Antibodies) NTD_Inhibitor->NTD Blocks Attachment Entry_Inhibitor Entry Inhibitors (e.g., Small Molecules) Entry_Inhibitor->MembraneFusion Blocks Fusion

Caption: SARS-CoV-2 entry pathway and points of inhibition.

References

Validating I-XW-053's Effect on Viral Fitness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antiviral agent I-XW-053 against established influenza treatments, Oseltamivir and Baloxavir marboxil. The focus is on the validation of its effect on viral fitness through quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows.

Mechanism of Action Overview

A critical aspect of validating a new antiviral is understanding its mechanism of action in the context of the viral life cycle. This compound is a novel inhibitor targeting the viral replication complex, a distinct mechanism compared to existing drugs.

  • This compound (Hypothetical): Targets the viral RNA-dependent RNA polymerase (RdRp), preventing the synthesis of viral RNA and subsequent protein production.

  • Oseltamivir: A neuraminidase inhibitor that blocks the release of progeny virions from infected cells, thus preventing the spread of infection.[1][2]

  • Baloxavir marboxil: A cap-dependent endonuclease inhibitor that interferes with viral mRNA transcription, a crucial step in viral protein synthesis.[3][4]

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro efficacy of this compound in comparison to Oseltamivir and Baloxavir marboxil against influenza A virus.

Table 1: In Vitro Antiviral Efficacy (IC50)

CompoundTargetInfluenza A StrainIC50 (nM)
This compound (Hypothetical) RNA Polymerase H1N1 5.2
OseltamivirNeuraminidaseH1N12.5
Baloxavir marboxilCap-dependent EndonucleaseH1N11.4 - 3.1[4]

Table 2: Reduction in Viral Fitness

CompoundViral Titer Reduction (log10 PFU/mL) at 48hViral RNA Load Reduction (log10 copies/mL) at 48h
This compound (Hypothetical) 2.5 3.0
Oseltamivir1.51.8
Baloxavir marboxil1.75[5]0.46[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

Plaque Reduction Assay

This assay is the gold standard for determining the titer of infectious virus particles and assessing the efficacy of antiviral compounds in inhibiting viral replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Antiviral compounds (this compound, Oseltamivir, Baloxavir marboxil)

  • Influenza A virus stock

  • Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Wash the confluent cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with agarose medium containing different concentrations of the antiviral compounds.

  • Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration to determine the IC50 value.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Antiviral compounds

  • Influenza A virus

  • 96-well plates

Procedure:

  • Cell Culture: Seed MDCK cells in 24-well plates and grow to confluency.

  • Infection and Treatment: Infect the cells with influenza A virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the antiviral compounds.

  • Incubation: Incubate the plates for 24-48 hours to allow for viral replication.

  • Harvesting: Collect the supernatant containing the progeny virus.

  • Titration: Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

  • Analysis: Compare the viral yield in treated samples to untreated controls to determine the percentage of inhibition.[6]

Mandatory Visualizations

Influenza A Virus Life Cycle

Influenza_Life_Cycle cluster_cell Host Cell Entry 1. Entry & Uncoating Replication 2. Replication & Transcription (Nucleus) Entry->Replication vRNA Translation 3. Translation (Cytoplasm) Replication->Translation mRNA Assembly 4. Assembly Replication->Assembly vRNA Translation->Replication Viral Proteins Translation->Assembly Budding 5. Budding & Release Assembly->Budding Progeny Progeny Virus Budding->Progeny Virus Influenza Virus Virus->Entry

Caption: A simplified diagram of the Influenza A virus life cycle within a host cell.

Mechanism of Action of Antiviral Drugs

MOA cluster_moa Antiviral Mechanisms of Action cluster_targets Viral Life Cycle Stage IXW053 This compound Replication Replication & Transcription IXW053->Replication Inhibits RdRp Oseltamivir Oseltamivir Release Budding & Release Oseltamivir->Release Inhibits Neuraminidase Baloxavir Baloxavir marboxil Baloxavir->Replication Inhibits Endonuclease

Caption: Mechanisms of action for this compound, Oseltamivir, and Baloxavir marboxil.

Experimental Workflow for Viral Fitness Assay

Workflow cluster_workflow Viral Fitness Assay Workflow A 1. Cell Culture (MDCK cells) B 2. Infection with Influenza Virus A->B C 3. Treatment with Antiviral Compounds B->C D 4. Incubation C->D E 5. Plaque Assay or Virus Yield Reduction Assay D->E F 6. Data Analysis (IC50, % Inhibition) E->F

Caption: A general workflow for assessing the impact of antiviral compounds on viral fitness.

References

I-XW-053: Investigating a Novel HIV-1 Capsid Inhibitor in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of HIV therapeutics, the exploration of novel antiretroviral agents and their potential in combination regimens is a critical area of focus. I-XW-053, an inhibitor of the HIV-1 capsid protein, represents a promising new mechanism of action against the virus. However, a comprehensive review of publicly available scientific literature and clinical trial data reveals a significant gap in our understanding of this compound's performance when used in combination with other antiretroviral drugs.

Currently, there is no publicly accessible experimental data detailing the synergistic, additive, or antagonistic effects of this compound when combined with other classes of antiretrovirals, such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or integrase strand transfer inhibitors (INSTIs). Preclinical and clinical studies specifically evaluating such combinations have not been published.

This compound: Mechanism of Action

This compound targets the HIV-1 capsid protein (CA), a crucial component of the virus that is involved in multiple stages of the viral lifecycle, including the transport of the viral genome into the nucleus and the assembly of new virions. By binding to the interface between the N-terminal domains of the capsid protein, this compound disrupts these processes, leading to the suppression of viral replication.[1][2] The reported half-maximal inhibitory concentration (IC50) for this compound against the HIV-1 strain 89BZ167 is 164.2 μM.[1][2]

The following diagram illustrates the proposed mechanism of action of this compound:

HIV_Capsid_Inhibition cluster_virus HIV-1 Lifecycle cluster_drug_action This compound Mechanism Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Nuclear_Import Nuclear Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Virion Assembly Transcription_Translation->Assembly Budding Budding & Maturation Assembly->Budding IXW053 This compound NTD_Interface CA N-Terminal Domain Interface IXW053->NTD_Interface Binds to & Blocks Capsid_Protein HIV-1 Capsid Protein (CA) Capsid_Protein->NTD_Interface NTD_Interface->Uncoating Disrupts NTD_Interface->Assembly Disrupts

Caption: Mechanism of action of this compound, an HIV-1 capsid inhibitor.

The Need for Combination Studies

The standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which utilizes a cocktail of drugs with different mechanisms of action to effectively suppress viral replication, prevent the development of drug resistance, and improve patient outcomes. The introduction of a new class of antiretrovirals like capsid inhibitors necessitates a thorough evaluation of their performance in combination with existing drugs.

Key questions that remain to be answered through future research include:

  • Synergy: Does this compound exhibit synergistic, additive, or antagonistic effects when combined with other antiretrovirals? Understanding these interactions is crucial for designing potent and effective treatment regimens.

  • Resistance Profile: How does the presence of other antiretrovirals influence the development of resistance to this compound, and vice versa?

  • Safety and Tolerability: What is the safety and tolerability profile of this compound when co-administered with other antiretroviral agents?

  • Pharmacokinetics: How do different antiretrovirals affect the pharmacokinetic properties of this compound, and are dose adjustments necessary?

Experimental Protocols for Future Studies

To address these critical questions, a series of in vitro and in vivo studies are required. The following outlines a potential experimental workflow for evaluating this compound in combination with other antiretrovirals:

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) Cell_Culture HIV-1 infected cell lines (e.g., MT-4, CEM-SS) Drug_Combination This compound + other ARVs (e.g., NRTIs, PIs, INSTIs) Cell_Culture->Drug_Combination Checkerboard_Assay Checkerboard Assay Drug_Combination->Checkerboard_Assay Data_Analysis Calculate Combination Index (CI) (e.g., Chou-Talalay method) Checkerboard_Assay->Data_Analysis Synergy_Determination Determine Synergy, Additivity, or Antagonism Data_Analysis->Synergy_Determination Animal_Model Humanized mouse model Synergy_Determination->Animal_Model Inform in vivo study design Treatment_Groups Monotherapy vs. Combination Therapy Animal_Model->Treatment_Groups Viral_Load_Monitoring Monitor plasma viral load Treatment_Groups->Viral_Load_Monitoring Toxicity_Assessment Assess safety and tolerability Treatment_Groups->Toxicity_Assessment PK_Analysis Pharmacokinetic analysis Treatment_Groups->PK_Analysis Efficacy_Evaluation Evaluate antiviral efficacy Viral_Load_Monitoring->Efficacy_Evaluation

Caption: Proposed experimental workflow for evaluating this compound in combination therapy.

Conclusion

While this compound presents a novel and promising approach to HIV-1 treatment by targeting the viral capsid, the absence of data on its use in combination with other antiretrovirals is a significant knowledge gap. Future preclinical and clinical research is imperative to elucidate the interaction profile of this compound and to determine its potential role in future cART regimens. The scientific community awaits such studies to fully understand the therapeutic potential of this new class of HIV-1 inhibitors.

References

Safety Operating Guide

I-XW-053: Essential Safety and Disposal Guidance for a Novel HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides critical operational and safety information for the handling and disposal of I-XW-053, a research-use-only HIV-1 replication inhibitor. Understanding and implementing proper procedures are paramount to ensuring laboratory safety and the integrity of experimental outcomes.

Core Safety and Handling Precautions

This compound is identified as a sodium salt and an inhibitor of the HIV-1 capsid protein. While specific comprehensive safety data sheets (SDS) for this compound are not widely available, general principles for handling chemical compounds of this nature should be strictly followed. It is imperative to treat this compound as a potentially hazardous substance.

Standard laboratory safety protocols should be observed at all times. This includes the use of personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. All handling of the compound in solid or solution form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Direct contact with skin and eyes must be avoided. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.

Proper Disposal Procedures for this compound

As a bioactive small molecule, this compound and any materials contaminated with it must be disposed of as chemical waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Segregation: Do not mix this compound waste with general laboratory or biological waste. It should be collected in a designated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound sodium salt"), concentration (if in solution), and appropriate hazard symbols.

  • Waste Manifest: Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a hazardous waste manifest detailing the contents of the waste container.

  • Decontamination: All glassware, surfaces, and equipment that have come into contact with this compound should be thoroughly decontaminated. A suitable solvent that dissolves the compound (refer to solubility data) followed by a detergent wash is recommended. The initial solvent rinse should be collected as chemical waste.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be placed in the designated this compound waste container.

Never dispose of this compound down the drain or in regular trash.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

ParameterValueReference
IC₅₀ 164.2 μM
(Suppression of HIV-189BZ167 replication)

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of the HIV-1 capsid protein (CA). Specifically, it targets and blocks the interface between the N-terminal domains (NTD) of the capsid protein monomers. This interference disrupts the proper assembly of the viral capsid, a critical process for the maturation and infectivity of the virus. The viral capsid protects the viral genome and delivers it into the nucleus of the host cell. By inhibiting its formation, this compound effectively halts the viral replication cycle.

The following diagram illustrates the inhibitory action of this compound on the HIV-1 replication cycle.

HIV_Inhibition_Pathway Mechanism of this compound in HIV-1 Replication Cycle cluster_host_cell Host Cell Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Nuclear_Import 3. Nuclear Import of Viral DNA Reverse_Transcription->Nuclear_Import Integration 4. Integration into Host Genome Nuclear_Import->Integration Transcription_Translation 5. Transcription & Translation (Viral Proteins & RNA) Integration->Transcription_Translation Viral_Assembly 6. Viral Protein & RNA Assembly Transcription_Translation->Viral_Assembly Budding 7. Budding & Release Viral_Assembly->Budding Maturation 8. Maturation Budding->Maturation New_Virion Infectious HIV-1 Virion Maturation->New_Virion IXW053 This compound p1 IXW053->p1 p1->Viral_Assembly Inhibits Capsid Assembly (Blocks NTD-NTD Interface) Outside HIV-1 Virion Outside->Viral_Entry

Caption: this compound inhibits HIV-1 replication by disrupting viral assembly.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, a general methodology for assessing its antiviral activity can be outlined based on its known function.

General Protocol for Assessing Anti-HIV-1 Activity of this compound:

  • Cell Culture:

    • Maintain a suitable host cell line (e.g., TZM-bl cells or peripheral blood mononuclear cells - PBMCs) in appropriate culture media and conditions.

    • Seed the cells in a multi-well plate at a predetermined density.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations for testing.

  • Infection Assay:

    • Pre-incubate the cells with the various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., HIV-1NL4-3).

    • Include appropriate controls: cells only (no virus, no compound), cells with virus only (no compound), and cells with solvent control.

  • Incubation:

    • Incubate the infected cells for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • Measure the extent of viral replication using a suitable assay. This could include:

      • p24 Antigen ELISA: Quantify the amount of the HIV-1 p24 capsid protein in the culture supernatant.

      • Luciferase Reporter Assay: If using a reporter cell line like TZM-bl, measure the luciferase activity, which is proportional to viral entry and gene expression.

      • Reverse Transcriptase Activity Assay: Measure the activity of the viral reverse transcriptase enzyme in the supernatant.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the virus-only control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This generalized protocol provides a framework for investigating the antiviral properties of this compound. Specific parameters such as cell density, virus titer, incubation times, and the choice of assay should be optimized for each experimental setup.

Essential Safety and Handling Guide for the HIV-1 Capsid Inhibitor I-XW-053

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal information for the handling of I-XW-053, a research-grade inhibitor of the HIV-1 capsid protein. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.

Immediate Safety and Handling Information

This compound, also known by its chemical name 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid (CAS 5496-35-5), is a small molecule used in research settings to study the HIV-1 replication cycle. While the Safety Data Sheet (SDS) from TCI Chemicals classifies this substance as not hazardous under REGULATION (EC) No 1272/2008, it is imperative to handle it with the standard care accorded to all laboratory chemicals.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in solid (powder) or solution form:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against accidental splashes or dust.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While the SDS does not mandate respiratory protection under normal handling conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.

Engineering Controls
  • Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[1]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

First Aid Measures

In the event of accidental exposure, the following first aid procedures should be followed immediately[1]:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for maintaining a safe and compliant laboratory.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spill Management

In the case of a spill[1]:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as outlined in section 1.1.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Place the contained material into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Quantitative Data

The following table summarizes key quantitative data for HIV-1 capsid inhibitors. While specific data for this compound is limited in the public domain, data for a similar potent capsid inhibitor, GSK878, is provided for context.

ParameterValueCompoundNotes
EC50 0.039 ± 0.014 nMGSK87850% effective concentration in inhibiting HIV-1 reporter virus in MT-2 cells.[2]
CC50 > 20 µMGSK87850% cytotoxic concentration, indicating a high therapeutic index.[2]
IC50 (in vitro assembly) Not AvailableThis compound50% inhibitory concentration in an in vitro capsid assembly assay.
Molecular Weight 340.38 g/mol This compound
CAS Number 5496-35-5This compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize HIV-1 capsid inhibitors like this compound.

Single-Round HIV-1 Infectivity Assay (Luciferase-Based)

This assay measures the ability of a compound to inhibit a single cycle of HIV-1 infection.

Materials:

  • U87.CD4.CCR5 target cells

  • Env-pseudotyped HIV-1 virus (containing a luciferase reporter gene)

  • This compound stock solution (in DMSO)

  • 96-well luminometer-compatible tissue culture plates

  • Luciferase lysis buffer and substrate

  • GloMax 96 microplate luminometer

Procedure:

  • Seed U87.CD4.CCR5 target cells at a density of 1.2 x 104 cells/well in a 96-well plate and incubate for 24 hours at 37°C.[3]

  • Prepare serial dilutions of this compound in culture medium.

  • Mix the diluted compound or DMSO (vehicle control) with the pseudotyped virus (normalized for p24 content).[3]

  • Add the virus-compound mixture to the target cells and incubate for 48 hours at 37°C.[3]

  • After incubation, remove the media from each well.

  • Lyse the cells by adding 50 µL of luciferase lysis buffer and performing one freeze-thaw cycle.[3]

  • Add 50 µL of luciferase assay substrate to each well.

  • Measure the luciferase activity using a luminometer to quantify the extent of viral infection.[3]

In Vitro HIV-1 Capsid Assembly Assay (Turbidity-Based)

This assay monitors the effect of a compound on the in vitro assembly of purified HIV-1 capsid (CA) protein.

Materials:

  • Purified recombinant HIV-1 CA protein

  • High-salt assembly buffer (e.g., 5 M NaCl, 200 mM NaH2PO4, pH 8.0)

  • This compound stock solution (in DMSO)

  • Microplate reader capable of measuring absorbance at 350 nm

Procedure:

  • To initiate the assembly reaction, add 1 µL of the this compound solution (or DMSO as a control) to 74 µL of the assembly buffer in a microplate well.[4]

  • Add 25 µL of purified CA protein (final concentration of ~120 µM) to the well.[4]

  • Immediately begin monitoring the change in absorbance at 350 nm over time at room temperature.[4] An increase in turbidity indicates the polymerization of CA protein into capsid-like particles.

Mandatory Visualizations

Signaling Pathway: HIV-1 Replication Cycle and Inhibition

The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the points of intervention for capsid inhibitors like this compound.

HIV_Lifecycle cluster_host Host Cell cluster_inhibitor This compound Inhibition Entry 1. Entry & Fusion Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration RT->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding Inhibitor This compound Inhibitor->Uncoating Inhibits proper capsid disassembly Inhibitor->Assembly Inhibits proper capsid assembly

Caption: HIV-1 replication cycle and points of inhibition by this compound.

Experimental Workflow: Single-Round Infectivity Assay

The diagram below outlines the procedural steps for the single-round infectivity assay.

Infectivity_Assay_Workflow A 1. Seed Target Cells (U87.CD4.CCR5) B 2. Incubate 24h at 37°C A->B E 5. Add Mixture to Cells B->E C 3. Prepare Serial Dilutions of this compound D 4. Mix Compound with Pseudotyped HIV-1 C->D D->E F 6. Incubate 48h at 37°C E->F G 7. Lyse Cells F->G H 8. Add Luciferase Substrate G->H I 9. Measure Luminescence H->I

Caption: Workflow for the single-round HIV-1 infectivity assay.

References

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